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  • Product: 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol
  • CAS: 1330044-24-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Known and the Novel In the landscape of medicinal chemistry and drug discovery, the pyrazolo-fused heterocyclic systems, such as py...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Novel

In the landscape of medicinal chemistry and drug discovery, the pyrazolo-fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyridines, are recognized as "privileged scaffolds."[1] Their rigid, planar structure and versatile synthetic accessibility have made them cornerstones in the development of targeted therapeutics, particularly as kinase inhibitors.[2][3][4] This guide focuses on a specific, novel derivative: 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol .

It is critical to establish at the outset that as a novel chemical entity, specific, experimentally determined physical property data for this exact molecule is not yet available in peer-reviewed literature or chemical databases. This guide, therefore, adopts a dual-pronged approach. Firstly, it provides a predictive analysis of the core physicochemical properties based on a deconstruction of the molecule into its constituent scaffolds: the pyrazolo[1,5-a]pyrazine core and the 5-methyl-pyrimidin-4-ol substituent. Secondly, and more critically for the practicing scientist, it furnishes detailed, field-proven experimental protocols for the precise determination of these properties. This serves as a self-validating framework for any research program undertaking the synthesis and characterization of this or related compounds.

Molecular Structure and Predicted Physicochemical Profile

The target molecule is a bicyclic heteroaromatic system (pyrazolo[1,5-a]pyrazine) linked to a substituted monocyclic heterocycle (5-methyl-pyrimidin-4-ol). Understanding the interplay between these two components is key to predicting its behavior.

Caption: Chemical Structure of 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol.

Predicted Physicochemical Data

The following table summarizes the predicted properties based on the constituent fragments and general principles of medicinal chemistry. These values should be considered estimates to be superseded by experimental data.

PropertyPredicted Value/RangeRationale & Key Influencing Factors
Molecular Formula C₁₂H₉N₇ODerived from structural analysis.
Molecular Weight ~267.25 g/mol Sum of atomic weights.[5]
Appearance White to off-white or pale yellow solidHeterocyclic compounds of this nature are typically crystalline solids at room temperature.[6]
Melting Point (Mp) >200 °C (with decomposition)The rigid, planar heterocyclic core allows for efficient crystal packing. The presence of both a hydrogen bond donor (-OH) and multiple acceptors (N atoms) will lead to strong intermolecular forces, requiring significant thermal energy to disrupt the crystal lattice. Similar fused pyrimidine systems exhibit high melting points.[7]
Aqueous Solubility Low to moderateThe molecule possesses both lipophilic (heteroaromatic rings) and hydrophilic (hydroxyl group, nitrogen atoms) features. The hydroxyl group and nitrogen atoms can participate in hydrogen bonding with water. However, the overall flat, aromatic structure will limit extensive hydration. Solubility is expected to be pH-dependent.
pKa (Acidic/Basic) Acidic pKa: ~8-9 Basic pKa: ~2-4The pyrimidin-4-ol moiety can deprotonate to form a pyrimidin-4-olate, exhibiting weak acidity. The pyrazole and pyrazine nitrogen atoms are weakly basic and can be protonated under acidic conditions.[8]
LogP (Octanol/Water) 1.5 - 2.5The fused aromatic system contributes to lipophilicity. The polar -OH group and multiple nitrogen atoms will decrease the LogP value compared to a purely hydrocarbon analogue. An accurate prediction would require computational modeling, but this range is typical for drug-like molecules of similar complexity.[9]

Core Experimental Protocols for Physicochemical Characterization

The trustworthiness of any new chemical entity in a drug development pipeline hinges on robust and reproducible characterization. The following protocols are designed as self-validating systems for determining the key physical properties of 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol.

Structural Confirmation and Purity Assessment

Prior to any physical property measurement, the identity and purity of the synthesized compound must be unequivocally established.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the molecular structure and assess for the presence of impurities.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample, typically aiming for >95% for these assays.

Melting Point Determination

The melting point provides a quick, reliable indication of purity. Pure crystalline compounds typically exhibit a sharp melting range (0.5-1.0 °C).

Methodology: Digital Melting Point Apparatus (e.g., Mel-Temp)

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.[10]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount of material. Drop the tube, sealed-end down, through a long glass tube onto a hard surface to pack the sample to a height of 2-3 mm.[11]

  • Measurement:

    • Place the loaded capillary into the apparatus.[11]

    • For an unknown compound, perform a rapid initial heating to determine an approximate melting range.

    • Allow the apparatus to cool. With a fresh sample, heat rapidly to ~20 °C below the approximate melting point.[11]

    • Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[12]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.[11]

Caption: Workflow for Melting Point Determination.

Thermodynamic Solubility Determination

The "shake-flask" method is the gold-standard for determining equilibrium solubility, a critical parameter for predicting oral bioavailability.[13] This should be performed at a controlled temperature (e.g., 37 °C) in buffers of physiological relevance.[14]

Methodology: Shake-Flask Method at pH 1.2, 4.5, and 6.8

  • Preparation: Prepare buffers at pH 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid).[14]

  • Equilibration: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. The presence of undissolved solid must be visible.[13]

  • Incubation: Agitate the vials at a constant temperature (e.g., 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). Preliminary experiments should confirm the time to equilibrium.[13][14]

  • Phase Separation: After incubation, allow the vials to stand, then separate the saturated supernatant from the excess solid via centrifugation or filtration (using a filter material that does not bind the compound).

  • Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.

  • Verification: The pH of the final saturated solution should be measured to ensure the buffer capacity was not exceeded.[13]

Lipophilicity (LogD) Determination

Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. LogD (the distribution coefficient at a specific pH) is more physiologically relevant for ionizable compounds than LogP.[15]

Methodology: Shake-Flask Method at pH 7.4

  • Phase Preparation: Use n-octanol and a phosphate buffer at pH 7.4. Pre-saturate the n-octanol with the buffer and vice-versa by mixing and separating them.

  • Partitioning:

    • Prepare a stock solution of the compound in the aqueous buffer.

    • Add a known volume of this stock solution to a vial containing a known volume of pre-saturated n-octanol. The volume ratio can be adjusted depending on the expected lipophilicity.[16]

    • Shake the vial vigorously for a set period (e.g., 30 minutes) to facilitate partitioning, then allow the layers to separate completely (centrifugation can aid separation).[]

  • Quantification: Carefully sample both the aqueous and organic layers. Determine the concentration of the compound in each phase by a suitable analytical method (e.g., HPLC-UV).[18]

  • Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[15]

G A Prepare Pre-saturated n-Octanol & Buffer (pH 7.4) C Mix Aqueous Solution with n-Octanol A->C B Dissolve Compound in Buffer B->C D Shake to Equilibrate C->D E Separate Phases (Centrifugation) D->E F Quantify [Compound] in Aqueous Phase (C_aq) E->F G Quantify [Compound] in Octanol Phase (C_oct) E->G H Calculate LogD = log10(C_oct / C_aq) F->H G->H

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Exploratory

Spectroscopic Elucidation of Pyrazolo[1,5-a]pyrazine Scaffolds: A Technical Guide to NMR and MS Characterization

Executive Overview The pyrazolo[1,5-a]pyrazine core is a privileged polyheterocyclic pharmacophore, serving as the structural foundation for numerous kinase inhibitors, antimicrobial agents, and positive allosteric modul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The pyrazolo[1,5-a]pyrazine core is a privileged polyheterocyclic pharmacophore, serving as the structural foundation for numerous kinase inhibitors, antimicrobial agents, and positive allosteric modulators of the Parkin E3 ligase[1]. Because the biological efficacy of these molecules is highly dependent on their regiochemistry and substitution patterns, rigorous structural elucidation is non-negotiable. This whitepaper provides an in-depth, mechanistic guide to the synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) characterization of pyrazolo[1,5-a]pyrazine derivatives.

By detailing the causality behind experimental choices, this guide establishes a self-validating framework for researchers to confidently synthesize and verify these complex architectures.

Synthetic Modalities and Mechanistic Causality

The construction of the pyrazolo[1,5-a]pyrazine framework is most efficiently achieved via a regiocontrolled, one-pot cascade synthesis starting from commercially available pyrazole-3-carboxylic acids[2][3].

Mechanistic Causality of Reagent Selection:

  • Activation: 1,1'-Carbonyldiimidazole (CDI) is deliberately chosen over harsher reagents like thionyl chloride. CDI provides mild, neutral activation of the carboxylic acid, preventing the degradation of sensitive functional groups and minimizing byproduct formation[2].

  • Amidation: The activated intermediate is trapped using an acetal-protected amine (e.g., 2,2-dimethoxyethanamine). The acetal acts as a masking group, preventing premature polymerization or side reactions during the amidation phase.

  • Cyclization: The addition of concentrated HCl serves a dual, highly specific purpose. First, it hydrolyzes the dimethyl acetal to generate a highly reactive transient aldehyde. Second, the acidic environment immediately catalyzes an intramolecular cyclization via imine formation with the adjacent electron-rich pyrazole nitrogen, thermodynamically driving the formation of the aromatic pyrazine ring[2].

G A Pyrazole-3-carboxylic acid (Starting Material) B CDI Activation (Amide Formation) A->B C Acid-Catalyzed Cyclization (Acetal Deprotection) B->C D Pyrazolo[1,5-a]pyrazine (Core Scaffold) C->D

Synthetic workflow for pyrazolo[1,5-a]pyrazine core construction.

Nuclear Magnetic Resonance (NMR) Signatures

NMR spectroscopy provides the definitive orthogonal validation of the regiochemistry achieved during synthesis. The electronic environment of the fused bicyclic system yields highly diagnostic chemical shifts.

1H NMR Causality and Interpretation

The choice of solvent (typically DMSO-d₆ or CDCl₃) is dictated by the need to observe exchangeable protons (e.g., NH or OH groups in oxo-derivatives) without rapid deuterium exchange[4].

  • Pyrazole Protons (H-2 and H-3): In 2-unsubstituted derivatives, the H-2 and H-3 protons appear as distinct doublets with a characteristic coupling constant (J ≈ 2.1 Hz). This small J value is a direct consequence of the geometry of the five-membered pyrazole ring. If a substituent is introduced at C-2, the H-3 proton collapses into a sharp singlet and typically shifts downfield (7.17–7.55 ppm) due to the anisotropic deshielding effects of the new substituent[5].

  • Pyrazine Protons: The protons on the pyrazine ring (H-6 and H-7) typically appear as strongly coupled doublets (J ≈ 4.5–4.8 Hz) in the aromatic region (8.30–9.30 ppm), validating the successful ring closure[4].

13C NMR Causality and Interpretation

The carbon framework provides a self-validating system for the bicyclic core. The bridgehead carbon (C-3a) consistently resonates between 132.7–134.2 ppm. The C-3 carbon is highly shielded by the electron-rich pyrazole nitrogen, appearing at 101.0–105.0 ppm. In contrast, if the molecule is an oxo-derivative (e.g., a 4(5H)-one), the C-4 carbonyl carbon is highly deshielded, appearing at 155.0–164.0 ppm[4][5].

Quantitative Data Summary: Diagnostic NMR Shifts
Position¹H Shift (ppm)Multiplicity / J (Hz)¹³C Shift (ppm)Structural Significance
C-2 8.06–8.49d, J = 2.1 (or singlet)140.4–149.6Validates C-2 substitution status.
C-3 7.28–7.55d, J = 2.1 (or singlet)101.0–105.0Highly shielded pyrazole carbon.
C-3a --132.7–134.2Bridgehead carbon confirmation.
C-4 --155.3–164.4Deshielded carbonyl/imine carbon.
C-6 8.32–8.36d, J = 4.5–4.8115.3–116.2Validates pyrazine ring formation.
C-7 8.39–9.23d, J = 4.5–4.8109.9–110.3Adjacent to bridgehead nitrogen.

(Data synthesized from standardized characterizations of pyrazolo[1,5-a]pyrazine derivatives[4][5].)

Mass Spectrometry (MS) and Fragmentation Dynamics

Liquid chromatography-mass spectrometry (LC-MS) utilizing Electrospray Ionization (ESI) is the gold standard for mass determination of these scaffolds.

Ionization Causality: The basic nitrogen atoms within the pyrazine ring possess available lone pairs that readily accept protons in acidic mobile phases (e.g., 0.1% formic acid). This fundamental chemical property makes the positive ion mode (ESI+) highly sensitive and efficient, typically yielding robust [M+H]⁺ or[2M+H]⁺ adducts[5][6].

Fragmentation Pathways (MS/MS): Collision-induced dissociation (CID) reveals the structural connectivity of the molecule. For pyrazolo[1,5-a]pyrazin-4(5H)-ones, the primary fragmentation pathways involve the neutral loss of H₂O (-18 Da) or CO (-28 Da) from the oxo-moiety. Higher collision energies force the cleavage of the pyrazine ring itself, yielding diagnostic pyrazole-containing fragment ions that confirm the integrity of the bicyclic core[1].

G M Parent Ion [M+H]+ (Basic Pyrazine N-Protonation) F1 Loss of H2O / CO [M+H-18]+ /[M+H-28]+ M->F1 Low CID Energy F2 Loss of Substituents (e.g., -CH3, -Cl) M->F2 Medium CID Energy F3 Pyrazine Ring Cleavage (Diagnostic Pyrazole Fragment) M->F3 High CID Energy

Logical ESI-MS fragmentation pathways for pyrazolo[1,5-a]pyrazines.

Standardized Experimental Protocols

To ensure maximum trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: One-Pot Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-ones
  • Activation: Dissolve 10.0 mmol of the target pyrazole-3-carboxylic acid in 10 mL of anhydrous 1,4-dioxane. Add 11.0 mmol of CDI. Stir at 50°C for 30 minutes.

    • Self-Validating Checkpoint: The cessation of CO₂ gas evolution visually confirms the complete formation of the activated acyl imidazole intermediate.

  • Amidation: Add 11.0 mmol of 2,2-dimethoxyethanamine to the reaction mixture. Stir for an additional 30 minutes at 50°C.

    • Self-Validating Checkpoint: TLC (Ethyl Acetate/Hexane 1:1) should show the complete disappearance of the baseline activated ester and the emergence of a new, less polar spot (the amide).

  • Cyclization: Introduce 5 drops of concentrated HCl. Elevate the temperature to 100°C and reflux for 2–5 hours.

    • Self-Validating Checkpoint: LC-MS analysis of a crude aliquot must show the [M+H]⁺ peak corresponding to the exact mass of the cyclized pyrazolo[1,5-a]pyrazine, confirming successful acetal deprotection and ring closure[2].

Protocol 2: NMR Acquisition and Processing
  • Sample Preparation: Dissolve 5–10 mg of the purified compound in 0.5 mL of DMSO-d₆.

    • Causality: DMSO-d₆ is selected to prevent the rapid exchange of the pyrazine NH proton, which would otherwise be lost in protic solvents like CD₃OD.

  • Acquisition Parameters: Acquire the ¹H spectrum at 400 MHz (16 scans, 1s relaxation delay) and the ¹³C spectrum at 100 MHz (1024 scans, 2s relaxation delay).

  • Data Validation: Integrate the H-2 and H-3 signals. A strict 1:1 integration ratio with a coupling constant of J = 2.1 Hz mathematically validates an unsubstituted pyrazole ring[4].

Protocol 3: LC-MS/MS Analysis
  • Chromatography: Inject 1 µL of a 1 mg/mL sample onto a C18 column (e.g., Zorbax SB-C18). Utilize a gradient elution from 5% to 95% Acetonitrile in Water over 5 minutes. Both mobile phases must contain 0.1% Formic Acid.

    • Causality: Formic acid ensures complete protonation of the pyrazine nitrogen, maximizing the ESI+ signal[6].

  • Validation: Analyze the isotopic distribution of the parent ion. For halogenated derivatives (e.g., chloro-substituted), the M and M+2 peaks must align precisely with the theoretical 3:1 natural abundance ratio of ³⁵Cl to ³⁷Cl, definitively proving the retention of the halogen during the harsh acidic cyclization step[5].

References

  • Zaremba, O., et al. "Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold." Chemistry of Heterocyclic Compounds, 2013.
  • Zaremba, O., et al. "A series of novel pyrazolo[1,5-a]pyrazine derivatives has been synthesized using facile one-pot three-step protocol." Chemistry of Heterocyclic Compounds, 2013.
  • Karp, et al. "A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines.
  • Tsyzoryk, N., et al. "3-Formylpyrazolo[1,5-a]pyrazine-4-carboxylates as new bielectrophilic reagents in the cascade synthesis." Current Chemistry Letters - Growing Science, 2025.
  • "Discovery of small-molecule positive allosteric modulators of Parkin E3 ligase." Semantic Scholar, 2022.
  • "WO2018011163A1 - 6,7-dihydro-4h-pyrazolo[1,5-a]pyrazine compounds for the treatment of infectious diseases.

Sources

Protocols & Analytical Methods

Method

Multi-Step Synthesis Protocol for Substituted Pyrazolo[1,5-a]pyrazines: A Regiocontrolled Strategy

Executive Summary Pyrazolo[1,5-a]pyrazines are privileged structural motifs in modern drug discovery, frequently utilized as potent protein kinase inhibitors (e.g., against JAK, GSK3, PI3K, and CHK-1) and receptor antago...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazolo[1,5-a]pyrazines are privileged structural motifs in modern drug discovery, frequently utilized as potent protein kinase inhibitors (e.g., against JAK, GSK3, PI3K, and CHK-1) and receptor antagonists[1]. Historically, synthetic strategies have focused on building the pyrazole ring from pyrazine precursors. However, this traditional approach is often bottlenecked by the need for thermally hazardous N-amination reagents (such as O-mesitylenesulfonyl hydroxylamine) and suffers from limited substrate scope and poor regioselectivity[2].

This application note details a highly efficient, self-validating four-step regiocontrolled protocol that reverses the traditional paradigm. By constructing the pyrazine ring onto a commercially available pyrazole core, this workflow provides researchers with safe, scalable, and flexible access to pyrazolo[1,5-a]pyrazines bearing multiple substitution patterns[1].

Mechanistic Rationale & Strategy Design

As an application scientist, it is critical not just to execute steps, but to understand the chemical causality driving the synthesis. This protocol leverages a 2,2-dialkoxyethyl group as both a transient directing group and a permanent structural handle[2].

  • Step 1 (N-Alkylation): The reaction of a substituted 1H-pyrazole with 2-bromo-1,1-diethoxyethane is conducted under mild basic conditions using cesium carbonate (Cs₂CO₃) in acetonitrile. Cs₂CO₃ is specifically chosen over stronger bases to prevent side reactions and degradation, driving high conversion to the N1-alkylated pyrazole acetal[2].

  • Step 2 (Regioselective Formylation): Pyrazoles notoriously suffer from poor regioselectivity during functionalization. Here, the N1-acetal appendage acts as a directing group, guiding lithiation via Lithium diisopropylamide (LDA) exclusively to the C-5 position. Quenching the reaction with N,N-Dimethylformamide (DMF) seamlessly installs the requisite aldehyde[3],[4].

  • Step 3 (Acetal Deprotection): Treatment with Trifluoroacetic acid (TFA) and water hydrolyzes the diethyl acetal. This unmasks a latent aldehyde, converting the intermediate into a highly reactive dicarbonyl-equivalent system primed for cyclization[2].

  • Step 4 (Cyclization): The addition of ammonium acetate (NH₄OAc) in acetic acid provides both the nitrogen source and the protic environment necessary for a double-reductive amination/condensation cascade. This thermodynamically driven step seamlessly closes the pyrazine ring[1].

Pathway Visualization

SynthesisPathway A 1H-Pyrazole Starting Material B N1-Alkylated Acetal A->B Step 1: N-Alkylation Cs2CO3, MeCN, 82°C C Pyrazole-5-carbaldehyde Acetal B->C Step 2: Formylation LDA, DMF, -78°C D Deprotected Intermediate C->D Step 3: Deprotection TFA, H2O, 40°C E Pyrazolo[1,5-a]pyrazine Core D->E Step 4: Cyclization NH4OAc, AcOH, RT

Figure 1: Four-step regiocontrolled synthesis of the pyrazolo[1,5-a]pyrazine core.

Step-by-Step Experimental Protocol

Safety Note: Ensure all reactions involving LDA and TFA are performed in a well-ventilated fume hood using strictly anhydrous techniques where specified.

Step 1: N-Alkylation of Pyrazole
  • Preparation: Charge an oven-dried round-bottom flask with the substituted 1H-pyrazole (1.0 equiv) and anhydrous acetonitrile (8 mL/g of pyrazole).

  • Base Addition: Add Cs₂CO₃ (1.5 equiv) in a single portion at room temperature.

  • Alkylation: Dropwise, add a solution of 2-bromo-1,1-diethoxyethane (1.05 equiv) in acetonitrile (2 mL/g).

  • Reaction: Stir the mixture in a heating block at 82 °C for 16 hours[2].

  • Self-Validation (QC): Confirm complete consumption of the starting pyrazole via LC-MS before proceeding.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and wash the filter cake with ethyl acetate (20 mL/g). Concentrate the filtrate and purify via flash column chromatography.

Step 2: C5-Formylation
  • Preparation: Dissolve the purified N1-alkylated pyrazole acetal (1.0 equiv) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a freshly prepared solution of LDA (1.2 equiv) dropwise, strictly maintaining the internal temperature below -70 °C to prevent unwanted side-reactions. Stir for 45 minutes.

  • Electrophilic Quench: Add anhydrous DMF (1.5 equiv) dropwise[4]. Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature over 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify to yield the pyrazole-5-carbaldehyde acetal[3].

Step 3: Deprotection
  • Hydrolysis: To a flask containing the pyrazole-5-carbaldehyde acetal (1.0 equiv), add a solvent mixture of 2-methyltetrahydrofuran (2 mL/g), TFA (4 mL/g), and water (2 mL/g)[2].

  • Reaction: Stir the mixture in a heating block at 40 °C for 3 hours.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Azeotrope the resulting residue with toluene (3 × 5 mL/g) to thoroughly remove residual water and TFA. The crude deprotected intermediate is used directly in the next step[2].

Step 4: Cyclization
  • Preparation: Dissolve the crude deprotected intermediate in ethanol (8 mL/g).

  • Condensation: Add glacial acetic acid (3.0 equiv) and ammonium acetate (3.0 equiv)[2].

  • Reaction: Stir the reaction mixture at room temperature for 1 to 2 hours.

  • Self-Validation (QC): Monitor via TLC/LC-MS. The reaction is complete when the intermediate mass is fully replaced by the cyclized product mass.

  • Workup: Dilute with water, extract with methyl tert-butyl ether (MTBE) or dichloromethane. Dry the organic layer, concentrate, and purify via silica gel chromatography to afford the final substituted pyrazolo[1,5-a]pyrazine[1].

Quantitative Data & Optimization Matrix

The following table summarizes the optimized reaction parameters, typical yields, and the mechanistic role of each step to aid in troubleshooting and scale-up.

Reaction StepKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)Mechanistic Role
1. N-Alkylation 2-bromo-1,1-diethoxyethane, Cs₂CO₃MeCN821685 - 95Installs the directing group and structural handle for the pyrazine ring.
2. Formylation LDA, DMFTHF-78 to RT375 - 89Achieves regioselective C5 electrophilic substitution via directed lithiation.
3. Deprotection TFA, H₂O2-MeTHF403>95 (Crude)Unmasks the latent aldehyde to create a reactive dicarbonyl equivalent.
4. Cyclization NH₄OAc, AcOHEtOHRT1 - 265 - 80Drives double condensation and thermodynamically favorable ring closure.

Note: Yield ranges are representative of optimized multigram-scale syntheses across various substitution patterns[2],[3].

References

  • Title: A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines | The Journal of Organic Chemistry Source: acs.org URL: [Link]

  • Title: A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines (Abstract & Versatility details) Source: acs.org URL: [Link]

  • Title: A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines (Kinase Inhibitor Context) Source: acs.org URL: [Link]

  • Title: Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents Source: mdpi.com URL: [Link]

Sources

Application

Using 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol as a JAK kinase inhibitor.

Application Note: Preclinical Evaluation of 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol as a Selective JAK Kinase Inhibitor Introduction & Mechanistic Rationale The Janus kinase (JAK) and Signal Transducer and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical Evaluation of 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol as a Selective JAK Kinase Inhibitor

Introduction & Mechanistic Rationale

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a central node in the signal transduction of over 40 cytokines and growth factors. The JAK family comprises four members—JAK1, JAK2, JAK3, and TYK2—which associate with various type I and type II cytokine receptors to regulate immune responses and hematopoiesis [1]. Dysregulation of this pathway is a primary driver in autoimmune diseases (e.g., rheumatoid arthritis, psoriasis) and myeloproliferative neoplasms.

5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol is a highly specialized small molecule designed for ATP-competitive kinase inhibition. The structural rationale for this compound relies on two key pharmacophores:

  • The Pyrimidin-4-ol Core: This moiety (which can tautomerize to a pyrimidin-4-one) acts as a classic bidentate hinge-binder. It forms critical hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region (e.g., Leu932 in JAK2).

  • The Pyrazolo[1,5-a]pyrazine Scaffold: This bicyclic system is a privileged motif in modern kinase drug discovery. It effectively projects into the ATP-binding pocket's solvent channel and selectivity pockets, driving high affinity and isoform selectivity (particularly for TYK2 and JAK1 over JAK2) [2][3].

This application note provides researchers and drug development professionals with a comprehensive, self-validating framework for evaluating the biochemical and cellular efficacy of this compound.

JAK_STAT Cytokine Cytokine (e.g., IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase (JAK1/2/3, TYK2) Receptor->JAK Activates STAT STAT Monomer JAK->STAT Phosphorylates pSTAT pSTAT Dimer (Active) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocates Inhibitor 5-Methyl-2-(pyrazolo[1,5-a] pyrazin-3-yl)pyrimidin-4-ol Inhibitor->JAK ATP-competitive Inhibition

Diagram 1: JAK-STAT signaling pathway and the pharmacological intervention point of the inhibitor.

Physicochemical Properties & Reagent Preparation

Proper handling of the compound is critical to ensure reproducible assay results. The compound exhibits moderate lipophilicity and requires specific solvation protocols to prevent precipitation during aqueous assay dilutions.

Table 1: Physicochemical Summary & Handling Guidelines

Property / ParameterSpecification
Chemical Formula C11H9N5O
Molecular Weight 227.22 g/mol
Solubility (Primary) ≥ 10 mM in 100% anhydrous DMSO
Stock Storage Aliquot at 10 mM in DMSO; Store at -20°C (stable for 6 months)
Working Dilution Dilute in assay buffer immediately prior to use. Max final DMSO ≤ 1%

Causality Note: Always perform serial dilutions of the compound in 100% DMSO before transferring to the aqueous assay buffer. Diluting directly into aqueous buffers at high concentrations can cause micro-precipitation, leading to artificially low IC50 values and flat dose-response curves.

In Vitro Biochemical Profiling: TR-FRET Kinase Assay

To determine the intrinsic catalytic inhibition of the compound without the confounding variables of cellular permeability or efflux, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

Assay Rationale: TR-FRET is chosen over standard luminescence assays because its ratiometric readout (Emission 665 nm / Emission 615 nm) mathematically cancels out compound autofluorescence and inner-filter effects, ensuring a highly trustworthy dataset.

Step-by-Step Methodology
  • Buffer Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Causality: Brij-35 prevents non-specific binding of the kinase to the microplate, while DTT maintains the active structural conformation of the kinase by reducing oxidized cysteine residues.

  • Compound Plating: Dispense 100 nL of the inhibitor (10-point, 3-fold serial dilution in DMSO) into a 384-well low-volume proxiplate.

  • Enzyme Addition: Add 5 µL of recombinant JAK1, JAK2, JAK3, or TYK2 enzyme (pre-diluted in Kinase Buffer) to the respective wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration.

  • Substrate/ATP Addition: Initiate the reaction by adding 5 µL of a master mix containing the biotinylated peptide substrate and ATP (at the specific Km​ for each kinase). Incubate for 60 minutes at 22°C.

  • Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (chelates Mg2+ to instantly halt the kinase reaction), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Incubation & Read: Incubate for 60 minutes and read on a multi-mode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

Assay Validation (Trustworthiness): Every plate must include a positive control (e.g., Tofacitinib, 1 µM) and a negative vehicle control (1% DMSO). A Z'-factor > 0.6 must be achieved for the plate data to be considered valid.

Table 2: Representative Biochemical IC50 Profiling

Kinase TargetATP ConcentrationRepresentative IC50 (nM)Selectivity Fold (vs JAK1)
JAK1 10 µM ( Km​ )12.51x (Reference)
JAK2 15 µM ( Km​ )85.06.8x
JAK3 5 µM ( Km​ )> 1000> 80x
TYK2 10 µM ( Km​ )8.20.65x

Cellular Target Engagement: Flow Cytometry for Intracellular pSTAT

Biochemical potency does not always translate to cellular efficacy. To validate that 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol successfully crosses the plasma membrane and inhibits the target in a physiological environment, we measure the downstream phosphorylation of STAT proteins (e.g., pSTAT5) in human peripheral blood mononuclear cells (PBMCs).

Flow_Workflow Step1 1. Cell Seeding PBMCs in RPMI + 10% FBS Step2 2. Inhibitor Incubation 37°C for 1 hour Step1->Step2 Step3 3. Cytokine Stimulation e.g., IL-2 or IL-6 for 15 min Step2->Step3 Step4 4. Fixation 1.6% Paraformaldehyde (10 min) Step3->Step4 Step5 5. Permeabilization Ice-cold 90% Methanol (30 min) Step4->Step5 Step6 6. Staining Anti-pSTAT-PE Antibody Step5->Step6 Step7 7. Acquisition Flow Cytometer (Single Cell Analysis) Step6->Step7

Diagram 2: Step-by-step workflow for intracellular pSTAT Flow Cytometry.

Detailed Protocol & Causality
  • Cell Preparation: Plate human PBMCs at 1×106 cells/mL in 96-well V-bottom plates. Rest the cells at 37°C for 2 hours to reduce basal STAT phosphorylation caused by handling stress.

  • Compound Treatment: Add the inhibitor at various concentrations and incubate for 1 hour at 37°C.

  • Cytokine Stimulation: Stimulate cells with 50 ng/mL of the appropriate cytokine (e.g., IL-6 for JAK1/JAK2/TYK2-mediated STAT3 phosphorylation) for exactly 15 minutes. Causality: 15 minutes is the optimal kinetic window; beyond this, negative feedback loops (like SOCS protein expression) will artificially dampen the pSTAT signal [1].

  • Fixation: Immediately add pre-warmed Paraformaldehyde (PFA) to a final concentration of 1.6%. Incubate for 10 minutes at room temperature. Causality: Rapid fixation cross-links the proteins, "freezing" the transient phosphorylation state of STAT before phosphatases can dephosphorylate the target.

  • Permeabilization: Centrifuge, discard the supernatant, and resuspend the cell pellet in ice-cold 90% Methanol. Incubate on ice for 30 minutes. Causality: Methanol is strictly required over detergents like Triton X-100. Methanol acts as a precipitant that unmasks nuclear phospho-epitopes, allowing the bulky antibody to access the pSTAT dimers translocating to the nucleus.

  • Staining & Acquisition: Wash cells twice with FACS buffer (PBS + 2% BSA) to remove residual methanol. Stain with fluorophore-conjugated anti-pSTAT antibodies for 45 minutes in the dark. Wash and acquire data on a flow cytometer.

Data Analysis & Interpretation

For both biochemical and cellular assays, export the raw data (FRET ratios or Mean Fluorescence Intensity from Flow Cytometry) and normalize against the vehicle control (0% inhibition) and the unstimulated/positive control (100% inhibition).

Plot the normalized data using a 4-parameter logistic (4PL) non-linear regression model:

Y=Bottom+1+10(LogIC50−X)×HillSlopeTop−Bottom​

Ensure the Hill Slope is between 0.8 and 1.2. A slope significantly steeper than 1.2 may indicate compound aggregation or a non-stoichiometric mechanism of action, requiring re-evaluation of the compound's solubility in the assay buffer.

References

  • The JAK-STAT signaling pathway: input and output integration. Murray PJ. Journal of Immunology (2007). URL: [Link]

  • Discovery of Tyrosine Kinase 2 (TYK2) Inhibitor (PF-06826647) for the Treatment of Autoimmune Diseases. Gerstenberger BS, et al. Journal of Medicinal Chemistry (2020). URL:[Link]

  • Heteroaryl imidazolone derivatives as jak inhibitors (EP2397482A1).
Method

In vitro kinase assay protocol for 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol

In Vitro Kinase Assay Protocol for 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol Introduction The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Kinase Assay Protocol for 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3] These compounds have been developed to target a wide array of protein kinases, which are critical regulators of cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them a major focus of drug discovery efforts.[4][5][6] 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol belongs to this promising class of compounds. This document provides a comprehensive guide for researchers to determine its in vitro kinase inhibitory activity, covering initial target screening strategies and a detailed protocol for quantifying inhibitory potency.

Understanding the Target: The Importance of Kinase Selectivity Profiling

Given that 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol is a novel compound, its specific kinase targets may be unknown. Therefore, the initial step is to perform a broad kinase selectivity profile to identify which of the over 500 human kinases it inhibits.[7] This is crucial as off-target inhibition can lead to undesired side effects or toxicity.[5]

Recommended Approach: Kinase Panel Screening

A common and effective method is to screen the compound at a fixed concentration (e.g., 1 µM) against a large, commercially available panel of kinases.[7][8] These services provide a broad overview of the compound's "kinome" interaction map. The results will identify potential primary targets and off-targets, guiding further investigation.

Quantitative Analysis: Determining the IC50 Value

Once primary kinase targets have been identified, the next step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC50). This is achieved by performing a dose-response experiment using an in vitro kinase assay.

Assay Principle: Luminescence-Based ADP Detection

A widely used, robust, and sensitive method for measuring kinase activity is the ADP-Glo™ Kinase Assay.[9][10][11] This assay quantifies the amount of ADP produced during the kinase reaction.[11] The luminescent signal generated is directly proportional to kinase activity, allowing for a precise measurement of inhibition.[9][12]

The assay is performed in two steps:

  • Kinase Reaction & ATP Depletion: The kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP.[11][13]

  • ADP Conversion & Signal Generation: The Kinase Detection Reagent is added to convert the produced ADP back to ATP, which is then used by a luciferase to generate a luminescent signal.[11][13]

Experimental Workflow and Protocol

The following sections provide a detailed, step-by-step protocol for determining the IC50 value of 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol against a specific kinase.

Materials and Reagents
ReagentRecommended SupplierPurpose
5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-olN/ATest compound
Recombinant Human Kinase (e.g., Target Kinase)Promega, CarnaBioEnzyme for the phosphorylation reaction
Kinase-Specific Substrate (Peptide or Protein)Promega, SignalChemMolecule to be phosphorylated by the kinase
Adenosine 5'-triphosphate (ATP)Sigma-AldrichPhosphate donor for the kinase reaction
ADP-Glo™ Kinase Assay KitPromegaContains ADP-Glo™ Reagent and Kinase Detection Reagent for detecting kinase activity
Kinase Assay BufferVaries by kinaseProvides optimal pH and ionic strength for the kinase reaction (typically includes MgCl2)
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-AldrichSolvent for the test compound
White, Opaque, Low-Volume 384-well Assay PlatesCorning, GreinerMinimizes crosstalk and maximizes luminescent signal
Multichannel Pipettes and/or Automated Liquid HandlerN/AFor accurate and efficient liquid handling
Plate Reader with Luminescence Detection CapabilitiesBMG LABTECH, TecanTo quantify the luminescent signal
Step-by-Step Protocol

A. Reagent Preparation

  • Compound Stock Solution: Prepare a 10 mM stock solution of 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol in 100% DMSO.

  • Serial Dilution of Compound: Perform a serial dilution of the compound stock solution in kinase assay buffer containing a constant percentage of DMSO (final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced inhibition).[4][14] A 10-point, 3-fold serial dilution is recommended to generate a comprehensive dose-response curve.

  • Enzyme Preparation: Thaw the recombinant kinase on ice. Prepare a working solution of the kinase in kinase assay buffer at a concentration that yields a linear reaction rate over the desired incubation time.[15] This needs to be empirically determined during assay development.

  • Substrate/ATP Mixture: Prepare a mixture of the kinase-specific substrate and ATP in kinase assay buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately reflect the inhibitor's affinity.[5][16]

B. Assay Procedure (384-well format)

  • Compound Addition: Add 1 µL of the serially diluted compound or DMSO (for positive and negative controls) to the appropriate wells of the 384-well plate.[14]

  • Enzyme Addition: Add 2 µL of the diluted enzyme solution to all wells except the "no-enzyme" control wells.[14]

  • Pre-incubation: Gently shake the plate for 30 seconds and then pre-incubate the compound and enzyme for 15 minutes at room temperature.[16]

  • Initiate Kinase Reaction: Add 2 µL of the substrate/ATP mixture to all wells to start the reaction. The final reaction volume will be 5 µL.[14]

  • Kinase Reaction Incubation: Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.[14] The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction and Deplete ATP: After the incubation, allow the plate to equilibrate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well.[14] Incubate at room temperature for 40 minutes.[14]

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well.[14] Incubate at room temperature for 30-60 minutes.[14][16]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Experimental Controls
  • Positive Control (0% Inhibition): Contains enzyme, substrate, ATP, and DMSO (no inhibitor). This represents the maximum kinase activity.

  • Negative Control (100% Inhibition): Contains substrate, ATP, and DMSO, but no enzyme. This represents the background signal.

Data Analysis and Interpretation

  • Calculate Percent Inhibition: The percentage of inhibition for each compound concentration is calculated using the following formula:

    % Inhibition = 100 * (1 - (Luminescence_Sample - Luminescence_Negative_Control) / (Luminescence_Positive_Control - Luminescence_Negative_Control))

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50 Value: Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.[14]

Visualizing the Workflow

In_Vitro_Kinase_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Compound_Prep Prepare Compound Serial Dilution Add_Compound Add Compound/DMSO to Plate Compound_Prep->Add_Compound Enzyme_Prep Prepare Kinase Working Solution Add_Enzyme Add Kinase Enzyme_Prep->Add_Enzyme Substrate_ATP_Prep Prepare Substrate/ATP Mixture Initiate_Reaction Add Substrate/ATP Substrate_ATP_Prep->Initiate_Reaction Pre_Incubate Pre-incubate (15 min) Add_Enzyme->Pre_Incubate Pre_Incubate->Initiate_Reaction Kinase_Incubation Incubate (30°C, 60 min) Initiate_Reaction->Kinase_Incubation Stop_Reaction Add ADP-Glo™ Reagent (Incubate 40 min) Kinase_Incubation->Stop_Reaction Generate_Signal Add Kinase Detection Reagent (Incubate 30-60 min) Stop_Reaction->Generate_Signal Read_Plate Measure Luminescence Generate_Signal->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Experimental workflow for the in vitro kinase assay.

Conclusion

This document provides a robust and detailed protocol for the in vitro characterization of the novel pyrazolo[1,5-a]pyrimidine-based compound, 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol. By following the outlined procedures for kinase selectivity profiling and quantitative IC50 determination, researchers can effectively assess its potential as a kinase inhibitor. Adherence to best practices in assay development, including the use of appropriate controls and optimized reaction conditions, will ensure the generation of high-quality, reproducible data crucial for advancing drug discovery programs.

References

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Promega Corpor
  • Eathiraj, S., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed.
  • BMG LABTECH. Promega ADP-Glo kinase assay.
  • Carna Biosciences. Activity-Based Kinase Selectivity Profiling of Clinically Relevant Tyrosine Kinase Inhibitors using QuickScout.
  • Sigma-Aldrich. The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors.
  • Ge, H., et al. (2018).
  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology.
  • BPS Bioscience.
  • Promega Corpor
  • Hafenbradl, D., Baumann, M., & Neumann, L. (2011). In Vitro Characterization of Small-Molecule Kinase Inhibitors. In Protein Kinases as Drug Targets (pp. 3-34). Wiley-VCH.
  • BenchChem. (2025). In Vitro Kinase Assay for GSK3-IN-4.
  • Médard, G. (2013).
  • Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI - NIH.
  • Domainex. Biochemical kinase assay to improve potency and selectivity.
  • Bantscheff, M., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
  • Wiese, S., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - NIH.
  • de Witte, W., et al. (2025). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. PubMed.
  • Singh, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Uhembe, C. T., et al. (2025).
  • BenchChem. Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl) -.
  • Hanke, T., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed.
  • Szeliga, M., et al. (2022).
  • Szeliga, M., et al. (2022).
  • Li, Y., et al. (2022). Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance. PubMed. A=)

Sources

Application

Preclinical Application Note: In Vivo Efficacy Evaluation of 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol

Target Audience: Drug Development Professionals, Preclinical Pharmacologists, and Translational Scientists. Scientific Background & Mechanistic Rationale The chemical entity 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Drug Development Professionals, Preclinical Pharmacologists, and Translational Scientists.

Scientific Background & Mechanistic Rationale

The chemical entity 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol features a highly privileged bicyclic heteroaryl scaffold. In modern medicinal chemistry, pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine derivatives are extensively utilized as potent, ATP-competitive inhibitors of the Janus kinase (JAK) family, including Tyrosine Kinase 2 (TYK2) (1)[1].

Cytokines such as IL-6, IL-12, and IL-23 lack intrinsic enzymatic activity and rely entirely on JAK/TYK2 kinases to mediate intracellular signal transduction (2)[2]. Upon receptor activation, JAKs phosphorylate Signal Transducers and Activators of Transcription (STAT) proteins, which then dimerize and translocate to the nucleus to drive the transcription of inflammatory genes[2]. Because excessive JAK/STAT signaling is a fundamental driver of autoimmune pathologies, evaluating this compound requires robust in vivo models that accurately mimic human systemic inflammation and neuroinflammation.

JAK_STAT Cytokine Inflammatory Cytokines (IL-6, IL-23, IFNs) Receptor Cytokine Receptor (Dimerization) Cytokine->Receptor JAK JAK / TYK2 Kinases (Phosphorylation) Receptor->JAK STAT STAT Proteins (Activation & Dimerization) JAK->STAT Nucleus Gene Transcription (Autoimmunity / Inflammation) STAT->Nucleus Compound 5-Methyl-2-(pyrazolo[1,5-a] pyrazin-3-yl)pyrimidin-4-ol (Kinase Inhibitor) Compound->JAK Inhibits

Fig 1: Mechanism of action for JAK/TYK2 inhibition by the pyrazolo-pyrazine compound.

Experimental Causality and Model Selection

To establish a self-validating preclinical data package, we employ two distinct but complementary murine models. The choice of these models is dictated by the specific downstream effects of the JAK/STAT pathway:

  • Collagen-Induced Arthritis (CIA): Selected because it is the gold-standard translational model for Rheumatoid Arthritis (RA). The pathogenesis is heavily driven by Th17 cells and IL-23, which signals directly through TYK2 and JAK2[1]. Efficacy in this model proves systemic target engagement and anti-inflammatory action in peripheral tissues.

  • Experimental Autoimmune Encephalomyelitis (EAE): Selected to evaluate central nervous system (CNS) penetrance. Recent structural advancements demonstrate that pyrazolo-pyrimidine derivatives can be engineered to cross the blood-brain barrier (BBB) to treat neuroinflammation (3)[3]. The EAE model validates whether the compound can suppress local microglial and T-cell activation in the CNS.

Detailed Experimental Protocols

Protocol A: Collagen-Induced Arthritis (CIA) in DBA/1J Mice

Self-Validation Principle: This workflow includes a vehicle control to establish the disease baseline, a reference drug (Tofacitinib) to validate assay sensitivity, and strictly blinded clinical scoring to eliminate observer bias.

Step 1: Emulsion Preparation

  • Dissolve Bovine Type II Collagen (CII) in 0.05 M acetic acid at a concentration of 2 mg/mL. Stir continuously overnight at 4°C to ensure complete solubilization without denaturing the collagen triple helix.

  • Emulsify the CII solution 1:1 (v/v) with Complete Freund's Adjuvant (CFA) containing 5 mg/mL Mycobacterium tuberculosis. Use a high-speed homogenizer on ice until a stiff emulsion forms (a drop placed in water should remain intact).

Step 2: Immunization

  • Day 0: Anesthetize 8-week-old male DBA/1J mice. Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail. Causality: Intradermal injection ensures slow release and robust activation of antigen-presenting cells.

  • Day 21: Prepare a booster emulsion of CII in Incomplete Freund's Adjuvant (IFA). Inject 100 µL intradermally near the primary injection site to trigger the secondary immune response.

Step 3: Dosing Strategy (Therapeutic Paradigm)

  • Begin dosing on Day 22, which typically correlates with the onset of clinical symptoms.

  • Randomize mice into four groups (n=10/group) to ensure statistical power. Administer treatments via oral gavage (PO) once daily (QD) for 21 days.

CIA_Workflow D0 Day 0 Primary Immunization (CII + CFA) D21 Day 21 Booster Immunization (CII + IFA) D0->D21 D22 Day 22-42 Daily Oral Dosing (Compound vs Vehicle) D21->D22 D42 Day 42 Endpoint Analysis (Histopathology & MicroCT) D22->D42

Fig 2: 42-Day in vivo workflow for the Collagen-Induced Arthritis (CIA) mouse model.

Protocol B: EAE Model for Neuroinflammation in C57BL/6 Mice

Step 1: Induction

  • Day 0: Immunize mice subcutaneously with 200 µg of MOG35-55 peptide emulsified in CFA.

  • Administer 200 ng of Pertussis Toxin (PTX) intraperitoneally on Day 0 and Day 2. Causality: PTX is required to transiently permeabilize the blood-brain barrier, facilitating the entry of autoreactive T-cells into the CNS.

Step 2: Dosing and Monitoring

  • Initiate prophylactic oral dosing of 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol on Day 0.

  • Record body weight and clinical neurological scores daily to assess the compound's ability to prevent demyelination and motor deficit.

Quantitative Data Presentation

To ensure standardized data capture across all preclinical batches, utilize the following structured tables for clinical scoring and study design.

Table 1: Clinical Scoring Criteria for Murine CIA

ScoreClinical PresentationPathological Correlate (Causality)
0 Normal paw; no swelling or erythemaBaseline homeostasis
1 Mild erythema or swelling of one digitInitial leukocyte infiltration into the synovium
2 Moderate erythema and swelling of multiple digitsSynovial hyperplasia and localized edema
3 Severe swelling of the entire paw including ankleExtensive pannus formation and cartilage degradation
4 Maximal inflammation with joint ankylosis/rigidityComplete bone erosion and irreversible joint fusion

Note: Each of the four paws is scored individually, yielding a maximum possible score of 16 per mouse.

Table 2: Study Design and Expected Pharmacodynamic (PD) Endpoints

GroupTreatmentDoseRoute / Freq.Expected PD Outcome
1 Vehicle (0.5% Methylcellulose)0 mg/kgPO, QDMaximum disease severity (Mean Score >10)
2 Compound (Low Dose)10 mg/kgPO, QDModerate reduction in Th17/IL-23 signaling
3 Compound (High Dose)30 mg/kgPO, QDSignificant suppression of joint ankylosis
4 Tofacitinib (Positive Control)10 mg/kgPO, QDValidated baseline for systemic JAK inhibition

References

  • Source: Googleapis.
  • Discovery of Tyrosine Kinase 2 (TYK2) Inhibitor (PF-06826647)
  • The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)imidazo[1,2-a]pyrimidine-6-carboxamide (BIO-7488)

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in pyrazolo[1,5-a]pyrazine cyclization reactions

Welcome to the Technical Support Center for pyrazolo[1,5-a]pyrazine cyclization. This bicyclic heteroaromatic core is a privileged scaffold in drug discovery, frequently utilized in the development of kinase inhibitors a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyrazolo[1,5-a]pyrazine cyclization. This bicyclic heteroaromatic core is a privileged scaffold in drug discovery, frequently utilized in the development of kinase inhibitors and receptor antagonists. However, constructing this ring system—particularly during late-stage cyclization—often presents significant challenges, including poor regioselectivity, competing hydrolytic side-reactions, and low yields.

This guide synthesizes field-proven methodologies to help researchers and drug development professionals troubleshoot and optimize their cyclization workflows.

Frequently Asked Questions (FAQs): Mechanistic Insights

Q: I attempted a one-pot acetal deprotection and ammonia-mediated cyclization of my pyrazole-5-aldehyde intermediate, but I isolated a complex polymeric mixture. What went wrong? A: This is a classic issue when attempting to telescope the deprotection and cyclization steps. When ammonia sources are introduced directly into the acidic deprotection mixture (e.g., aqueous trifluoroacetic acid), the ammonia reacts prematurely with partially hydrolyzed intermediates or the highly reactive dialdehyde. This leads to chaotic intermolecular condensation and polymerization rather than the desired intramolecular ring closure. To resolve this, you must use a strictly two-step protocol: first, fully deprotect the acetal, then perform a complete solvent swap to remove the acid before introducing ammonium acetate in ethanol. This spatial and temporal separation prevents complex mixture formation and dramatically improves yields .

Q: I am using the pyrazole-3-carboxylic acid route (amide coupling followed by cyclization). My yields are dropping below 30% with significant unidentified by-products. How can I suppress these side reactions? A: The root cause is likely your choice of acidic media during the ring closure. If you are using aqueous acids (like aqueous HCl in dioxane), the water promotes premature hydrolysis of the newly formed amide bond or the acetal before the pyrazine ring can close. Switching to an anhydrous acidic medium—such as methanesulfonic acid (MeSO 3​ H) or p-toluenesulfonic acid (TsOH) in anhydrous 1,4-dioxane—facilitates clean intramolecular cyclization via dehydration without the competing hydrolytic degradation, often boosting yields to >85% .

Q: When condensing 5-aminopyrazoles with 1,2-dicarbonyls, I observe incomplete conversion. How can I drive the reaction? A: Condensation with bielectrophilic reagents often stalls at the uncyclized intermediate due to insufficient electrophilicity of the second carbonyl. Adding a catalytic amount of p-toluenesulfonic acid (p-TSA) in an acetic acid or aqueous ethanol solvent system at 60–90 °C provides the necessary protonation to drive the final rate-limiting dehydration step.

Visualizing the Workflows

Pathway A Pyrazole Starting Material B N-1 Alkylated Pyrazole A->B Alkylation (Base, RX) C Pyrazole-5-aldehyde Intermediate B->C Formylation (LDA, DMF) D Deprotected Dialdehyde C->D Deprotection (TFA/H2O, 40°C) E Pyrazolo[1,5-a]pyrazine Target D->E Cyclization (NH4OAc, EtOH, RT)

Fig 1. Regiocontrolled 4-step synthesis pathway for pyrazolo[1,5-a]pyrazines.

Troubleshooting Start Pyrazole-3-carboxylic acid + 2,2-dimethoxyethanamine Amide Amide Intermediate (CDI coupling) Start->Amide Cond1 Aqueous Acid (e.g., HCl/H2O) Amide->Cond1 Suboptimal Choice Cond2 Anhydrous Acid (e.g., MeSO3H/Dioxane) Amide->Cond2 Optimal Choice Result1 Premature Hydrolysis Unidentified By-products (Low Yield) Cond1->Result1 Result2 Clean Ring Closure High Yield Pyrazolo[1,5-a]pyrazine Cond2->Result2

Fig 2. Impact of acidic media on the one-pot amide cyclization route.

Self-Validating Experimental Protocols

To ensure reproducibility and trust in your synthetic workflow, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps until the validation criteria are met.

Protocol A: Two-Step Deprotection & Cyclization (High-Yield Route)

Optimized for N-(2,2-dialkoxyethyl)pyrazole-5-aldehydes .

  • Deprotection: To a reaction flask containing the pyrazole-5-aldehyde (1.0 equiv), add trifluoroacetic acid (4 mL/g), water (2 mL/g), and 2-methyltetrahydrofuran (2 mL/g).

  • Validation Check 1: Stir the mixture at 40 °C for 3 hours. Monitor strictly by LC-MS. Self-Validation: Do not proceed until the acetal mass is completely absent and replaced by the deprotected dialdehyde intermediate mass.

  • Solvent Swap (Critical Step): Cool the mixture to room temperature and concentrate under reduced pressure. To ensure the complete removal of residual TFA and water, azeotrope the residue by concentrating from toluene (3 × 5 mL/g).

  • Cyclization: Dissolve the crude, acid-free residue in ethanol (8 mL/g). Add acetic acid (3.0 equiv) and ammonium acetate (3.0 equiv).

  • Validation Check 2: Stir at room temperature for 1 hour. Self-Validation: The reaction should cleanly convert to the pyrazolo[1,5-a]pyrazine core, providing an immediate visual cue (strong fluorescence under 254 nm UV light) prior to final LC-MS confirmation. Purify via flash chromatography.

Protocol B: Anhydrous Acid-Mediated Ring Closure

Optimized for 2,2-dimethoxyethyl pyrazole-3-carboxamides .

  • Amide Formation: React the starting pyrazole-3-carboxylic acid with 1,1'-Carbonyldiimidazole (CDI) in anhydrous 1,4-dioxane at 50 °C for 1 hour, followed by the dropwise addition of 2,2-dimethoxyethanamine.

  • Validation Check 1: Confirm complete amide formation via TLC (typically 2-5 hours). The intermediate must be fully formed before introducing acidic conditions.

  • Anhydrous Cyclization: To the same reaction pot, add anhydrous methanesulfonic acid (MeSO 3​ H) or TsOH. Crucial: Do not use aqueous HCl.

  • Validation Check 2: Reflux the mixture for 0.5–3.0 hours. Monitor the disappearance of the amide intermediate via TLC/LC-MS. The strictly anhydrous conditions will drive the cyclodehydration cleanly, precipitating the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core upon cooling.

Quantitative Data: Yield Comparison by Reaction Condition

The table below summarizes the causal relationship between reaction conditions and isolated yields, demonstrating the necessity of the optimized protocols.

Synthetic RouteCyclization ReagentsSolvent SystemTemperatureTypical YieldRef
Deprotection-Cyclization Aqueous TFA, then NH 3​ (One-pot)EtOH / WaterRoom Temp< 10% (Polymerizes)
Deprotection-Cyclization TFA/H 2​ O, swap to NH 4​ OAc/AcOH2-MeTHF EtOH40 °C RT63–80%
Amide Cyclodehydration Aqueous HCl1,4-Dioxane / H 2​ OReflux20–35%
Amide Cyclodehydration Anhydrous MeSO 3​ H or TsOHAnhydrous 1,4-DioxaneReflux85–95%

References

  • Title: A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines Source: The Journal of Organic Chemistry, 2017, 82(20), 11295-11303. URL: [Link]

  • Title: Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold Source: Chemistry of Heterocyclic Compounds, 2013, 49(6), 873-880. URL: [Link]

Optimization

Technical Support Center: Overcoming Poor Solubility of Pyrazolo[1,5-a]pyrazine Kinase Inhibitors

Welcome to the Advanced Medicinal Chemistry & Formulation Support Center. This hub is designed for drug development professionals troubleshooting the physicochemical liabilities of the pyrazolo[1,5-a]pyrazine scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Medicinal Chemistry & Formulation Support Center. This hub is designed for drug development professionals troubleshooting the physicochemical liabilities of the pyrazolo[1,5-a]pyrazine scaffold. Below, you will find expert-guided FAQs, diagnostic matrices, and self-validating protocols to help you push your kinase inhibitor from discovery into the clinic.

Section 1: Diagnostic Workflows (The "Why")

Q: Why does my pyrazolo[1,5-a]pyrazine hit have such poor aqueous solubility despite excellent biochemical potency?

A: The pyrazolo[1,5-a]pyrazine bicyclic core is a privileged, highly efficient hinge-binding motif used extensively in kinase drug discovery (e.g., targeting JAK, RET, and BTK)[1]. It acts as an exceptional hydrogen bond acceptor at the kinase hinge region, such as interacting with the Met477 backbone in BTK[2].

However, this scaffold's inherent geometry creates a solubility paradox. The flat, rigid, and lipophilic heteroaromatic system promotes highly efficient π−π stacking in the solid state. This leads to an exceptionally high crystal lattice energy (evidenced by high melting points) and a low hydration energy penalty, resulting in poor thermodynamic aqueous solubility. You are likely facing either a "brick dust" (lattice energy-driven) or "grease ball" (lipophilicity-driven) liability.

Table 1: Physicochemical Diagnostic Matrix for Pyrazolo[1,5-a]pyrazines
Problem ArchetypeKey IndicatorsPrimary CausalityRecommended MedChem StrategyRecommended Formulation
"Brick Dust" Melting Point > 200°C, LogP < 3High crystal lattice energy due to flat π−π stacking of the bicyclic core.Increase Fsp3, introduce steric bulk, macrocyclization.Amorphous Solid Dispersions (ASDs), Salt screening.
"Grease Ball" Melting Point < 150°C, LogP > 4High lipophilicity; inability of bulk water to accommodate the hydrophobic surface area.Introduce polar handles (e.g., -OH, -CONH2), reduce aromatic ring count.Lipid Nanoparticles (SLNs), Nanoemulsions, Cyclodextrins.

Section 2: Structural Optimization Tactics (Medicinal Chemistry)

Q: How can I structurally modify the scaffold to improve solubility without losing hinge-binding affinity?

A: As a rule of thumb, avoid blind combinatorial screening and adopt a property-focused optimization strategy. The pyrazolo[1,5-a]pyrazine core increases polarization for H-bond donor properties, but its Lipophilic Efficiency (LipE) must be carefully managed[3].

  • Increase Fsp3 (Fraction of sp3 carbons): Disrupt the planarity of the molecule. Appending semi-saturated rings (e.g., azepane, pyrrolidine, or morpholine motifs) or sp3-rich linkers to the solvent-exposed regions of the core prevents tight crystal packing.

  • Reduce Lipophilicity (LogD): Introduce polar handles. For example, incorporating a hydroxymethyl group or a primary amide at the solvent-exposed vector can significantly improve kinetic solubility while maintaining cellular permeability[4].

  • Macrocyclization: If acyclic linkers fail, macrocyclization can constrain the conformation to prevent flat stacking while simultaneously improving kinase selectivity by locking the molecule into the bioactive conformation[5].

StructuralOpt Start Evaluate Pyrazolo[1,5-a]pyrazine Hit Check Determine Root Cause of Insolubility Start->Check Brick High Melting Point (>200°C) 'Brick Dust' Check->Brick Lattice Energy Driven Grease High LogP (>4) 'Grease Ball' Check->Grease Lipophilicity Driven Sol1 Disrupt Planarity Increase Fsp3 (e.g., Azepane) Brick->Sol1 Macro Macrocyclization Constrain Conformation Brick->Macro Sol2 Reduce Lipophilicity Add Polar Handles (e.g., -OH) Grease->Sol2 Validate Re-test Biochemical Potency & Kinetic Solubility Sol1->Validate Sol2->Validate Macro->Validate

Caption: Decision matrix for structural optimization of insoluble kinase inhibitors.

Section 3: Formulation & Delivery Solutions (Pharmaceutics)

Q: My compound's potency drops when I modify the structure. How can I formulate the free base to enable in vivo PK/PD studies?

A: When the Structure-Activity Relationship (SAR) is too tight to allow structural modification, you must rely on pharmaceutical formulation.

  • Salt Screening: Because pyrazolo[1,5-a]pyrazines often contain weakly basic nitrogens, attempt to form salts with strong acids (e.g., hydrogen sulfate or mesylate salts) to lower the pH of the microenvironment during dissolution[6].

  • Nanocarriers: Solid Lipid Nanoparticles (SLNs) or nanoemulsions can encapsulate the lipophilic kinase inhibitor, protecting it from precipitation in the GI tract and enhancing absorption[7].

  • Amorphous Solid Dispersions (ASDs): By trapping the API in a polymer matrix, you bypass the high crystal lattice energy entirely.

Protocol: Self-Validating Micro-Scale Amorphous Solid Dispersion (ASD) Screen

Purpose: To overcome crystal lattice energy barriers by trapping the API in a high-energy amorphous state.

  • Step 1: Polymer Selection & Solvent Casting. Select a matrix of amphiphilic polymers (e.g., HPMCAS, PVP-VA). Dissolve 10 mg of API and 90 mg of polymer (1:9 ratio) in a volatile organic solvent system (e.g., DCM/Methanol 1:1) to ensure complete molecular mixing.

  • Step 2: Rapid Solvent Evaporation. Remove the solvent rapidly using a rotary evaporator to kinetically trap the API before crystallization can occur. Dry under a high vacuum for 24 hours to remove residual solvent.

  • Step 3: Solid-State Validation (Critical Check). Analyze the resulting powder using Powder X-Ray Diffraction (PXRD).

    • Self-Validation: The presence of sharp Bragg peaks indicates crystalline API (assay failure). A broad "halo" confirms a successful amorphous dispersion. Do not proceed to dissolution if sharp peaks are present.

  • Step 4: Non-Sink Dissolution Testing. Introduce the ASD into Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5). Monitor the concentration over 120 minutes using HPLC.

  • Step 5: Colloidal Validation. Analyze the dissolution media via Dynamic Light Scattering (DLS).

    • Self-Validation: Ensure the enhanced apparent solubility is due to stable drug-polymer nanocolloids rather than transient supersaturation, which will rapidly precipitate and cause erratic in vivo exposure.

FormulationOpt Start API with Poor Aqueous Solubility pKa Is API Ionizable? (Basic Nitrogen) Start->pKa Salt Salt Screen (e.g., Hydrogen Sulfate) pKa->Salt Yes (pKa > 4) NoSalt Non-Ionizable / Weak Base pKa->NoSalt No / Weak Eval In Vitro Dissolution & In Vivo PK Salt->Eval ASD Amorphous Solid Dispersion (ASD) Polymer Matrix NoSalt->ASD High Melting Point Nano Lipid Nanocarriers (SLNs) Nanoemulsions NoSalt->Nano High LogP ASD->Eval Nano->Eval

Caption: Formulation selection workflow for poorly soluble active pharmaceutical ingredients.

Section 4: Biological Assay Troubleshooting

Q: How do I prevent my compound from crashing out in my in vitro biochemical kinase assays?

A: False negatives in high-throughput screening often occur when the compound precipitates in the aqueous assay buffer.

  • Causality: High-concentration DMSO stocks diluted directly into aqueous buffers cause rapid supersaturation. Because pyrazolo[1,5-a]pyrazines have high lattice energies, they quickly nucleate and precipitate, meaning the actual concentration of the drug exposed to the kinase is a fraction of your calculated dose.

  • Solution: Pre-dilute the compound in a solvent intermediate (e.g., 100% DMSO 10% DMSO/Tween-20 Assay Buffer). Ensure the final DMSO concentration does not exceed the kinase's tolerance (typically <1-2%). Always run a nephelometry check on your highest assay concentration to confirm the absence of colloidal aggregates before recording an IC50​ .

References

  • [1] Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). National Institutes of Health (PMC).

  • [2] Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis. National Institutes of Health (PMC).

  • [6] Crystalline form of (s)-n-(5-((r)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate. Google Patents.

  • [7] Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. National Institutes of Health (PMC).

  • [5] Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen.

  • [4] Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. ACS Publications.

  • [3] Discovery of Tyrosine Kinase 2 (TYK2) Inhibitor (PF-06826647) for the Treatment of Autoimmune Diseases. ACS Publications.

Sources

Troubleshooting

Reducing off-target effects of pyrazolo[1,5-a]pyrimidine-based compounds.

Welcome to the Application Support Center for Kinase Inhibitor Development . As a Senior Application Scientist, I frequently consult with drug development teams facing a common, frustrating hurdle: the pyrazolo[1,5-a]pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for Kinase Inhibitor Development . As a Senior Application Scientist, I frequently consult with drug development teams facing a common, frustrating hurdle: the pyrazolo[1,5-a]pyrimidine scaffold is a fantastic, highly potent hinge-binder for kinases (such as TRK, CK2, and Pim-1), but its inherent structural promiscuity often leads to severe off-target toxicity.

This guide is designed to help you troubleshoot off-target effects, engineer structural selectivity, and implement self-validating experimental workflows to ensure your lead compounds are both potent and safe.

Visualizing the Selectivity Challenge

The root cause of pyrazolo[1,5-a]pyrimidine off-target effects lies in the core's ability to easily slip into the highly conserved ATP-binding hinge region of unintended kinases. Overcoming this requires strategic structural modifications.

SelectivityLogic cluster_off Promiscuous Hinge Binding cluster_on Optimized Selectivity Core Pyrazolo[1,5-a]pyrimidine Base Scaffold Off1 CDK1 / FLT3 Core->Off1 Linear Substituents Off2 DYRK / DAPK Core->Off2 Small R-Groups On1 Target: CK2 / AAK1 Core->On1 Macrocyclization On2 Target: TRK / Pim-1 Core->On2 Morpholine Addition

Structural optimization logic for pyrazolo[1,5-a]pyrimidine kinase selectivity.

Troubleshooting & FAQs: Engineering Selectivity

Q1: My pyrazolo[1,5-a]pyrimidine lead shows excellent potency for my target kinase, but kinome profiling reveals high off-target activity against CDK1 and FLT3. How can I engineer out this promiscuity?

Causality: The unsubstituted or linearly substituted pyrazolo[1,5-a]pyrimidine core lacks the steric bulk necessary to differentiate between the subtle topological differences in kinase ATP-binding pockets[1]. Solution: You must induce steric clashes in off-target kinases while exploiting unique sub-pockets in your specific target. Two proven medicinal chemistry strategies include:

  • Macrocyclization: Tying the substituents into a macrocycle restricts the conformational flexibility of the molecule. For example, 1 successfully generated highly selective Casein Kinase 2 (CK2) inhibitors (e.g., compound IC20), which completely abolished off-target binding to FLT3, CDK1, and DAPK3[1]. Similar macrocyclization strategies have been used to selectively target AAK1 over closely related NAK family members[2].

  • Bulky Group Addition: Adding a morpholine group or a pyridine ring at specific solvent-exposed positions can improve selectivity by preventing the molecule from fitting into the tighter binding pockets of off-target kinases. This strategy was crucial in the development of 3[3].

Q2: I achieved high in vitro selectivity (enzymatic assay), but my cellular IC50 has dropped to the low micromolar range. What is causing this disconnect?

Causality: To achieve high potency and selectivity, medicinal chemists often introduce polar groups (like carboxylic acids) to form critical hydrogen bonds within the target's binding pocket. While these groups boost enzymatic affinity (low KD​ ), they drastically reduce membrane permeability, preventing the drug from reaching intracellular targets[1]. Solution: You must balance lipophilicity. Consider incorporating fluorine atoms, which can enhance target interactions (e.g., with Asn residues) while simultaneously increasing lipophilicity and metabolic stability[3]. Alternatively, employ a prodrug ester strategy to mask polar carboxylic acids during cellular entry.

Q3: We are seeing cytotoxicity in non-target cell lines. How do we fix this?

Causality: Phenotypic readouts like cell death are ambiguous. If your compound hits an off-target essential kinase or enzyme, the cells will die regardless of your intended target. Solution: Utilize fragment-based drug design and scaffold hopping. For instance, 4 for DPP-4 inhibition shifted the interaction mode toward the sub-S1 pocket, yielding compound c24. This compound achieved a 2 nM IC50 with >2000-fold selectivity over DPP-8 and DPP-9, completely diminishing the cytotoxicity seen in earlier iterations[4].

Quantitative SAR Data Summary

The table below summarizes how specific structural modifications to the pyrazolo[1,5-a]pyrimidine core resolve off-target liabilities across different targets.

Compound / ScaffoldPrimary TargetMajor Off-Targets AvoidedEnzymatic PotencyCellular PotencyKey Structural Modification
Unoptimized Core Pan-KinaseNone (Promiscuous)~50-100 nMN/A (High Toxicity)Linear aliphatic chains
LPM4870108 (Cmpd 37) TRKA / TRKCALK, Ros1IC50: 2.4 nMIC50: 0.6 nMMorpholine & Fluorine addition[3]
Compound IC20 CK2FLT3, CDK1, DAPK3 KD​ : 12 nM~1-5 µMMacrocyclization & Carboxylic acid[1]
Compound c24 DPP-4DPP-8, DPP-9IC50: 2 nMN/AScaffold hopping to sub-S1 pocket[4]

Validated Experimental Workflows

To ensure your structural modifications are actually working, you must implement self-validating assay systems. Do not rely solely on phenotypic cell death assays.

Workflow 1: Live-Cell NanoBRET™ Target Engagement Assay

This protocol provides a self-validating, live-cell measurement of your compound binding specifically to your target kinase inside the cell, proving that the cellular concentration is sufficient for target occupancy and that the phenotype is not driven by off-target toxicity[1].

NanoBRET S1 1. Transfect NanoLuc Fusion S2 2. Add Permeable Fluorophore Tracer S1->S2 S3 3. Add Pyrazolo- pyrimidine Compound S2->S3 S4 4. Measure BRET Signal S3->S4 S5 5. Calculate Cellular IC50 S4->S5

Step-by-step NanoBRET target engagement workflow for live-cell validation.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells in a 96-well format and transfect with a plasmid encoding your target kinase fused to NanoLuc® luciferase.

  • Expression: Incubate for 24 hours at 37°C to ensure stable expression of the fusion protein.

  • Tracer & Compound Addition: Add a cell-permeable NanoBRET tracer (a fluorophore known to bind the kinase hinge region) at its predetermined KD​ concentration. Immediately add your pyrazolo[1,5-a]pyrimidine test compound at varying concentrations (e.g., 10 µM down to 1 nM).

  • Equilibration: Incubate for 2 hours to allow competitive binding at the ATP-hinge site inside the live cells.

  • Measurement: Add the NanoBRET Nano-Glo Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a microplate reader.

  • Validation: Calculate the BRET ratio. A dose-dependent decrease in the BRET signal validates that your test compound successfully permeated the membrane and selectively displaced the tracer from the target kinase.

Workflow 2: Kinome-Wide Selectivity Screening

Before advancing an optimized pyrazolo[1,5-a]pyrimidine lead to in vivo models, its selectivity must be quantified against a broad panel of kinases.

Step-by-Step Methodology:

  • Panel Selection: Utilize a comprehensive recombinant kinase panel (e.g., >200 kinases via Eurofins or DiscoverX).

  • Primary Screen: Screen the test compound at a fixed concentration (typically 1 µM) using an ATP-competitive displacement assay.

  • Data Normalization: Calculate the percentage of inhibition for each kinase relative to vehicle controls.

  • Selectivity Scoring: Calculate the Selectivity Score ( S -score). For example, S(10) is calculated as the number of kinases inhibited by >90% divided by the total number of kinases tested. A lower S -score indicates higher selectivity.

  • Orthogonal Validation: For any off-target kinases showing >80% inhibition, perform 10-point dose-response curves to determine exact KD​ or IC50 values. If an off-target IC50 is within 10-fold of your primary target IC50, return to the structural optimization phase (e.g., explore macrocyclization).

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. 3

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry (via PubMed). 1

  • Structural optimization of pyrazolo[1,5-a]pyrimidine derivatives as potent and highly selective DPP-4 inhibitors. European Journal of Medicinal Chemistry (via PubMed). 4

  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. PMC. 2

Sources

Optimization

Optimization of pyrazolo[1,5-a]pyrimidine scaffold for CK2 selectivity.

Welcome to the Technical Support Center for Kinase Inhibitor Development. As a Senior Application Scientist, I frequently assist research teams in navigating the complex medicinal chemistry and assay validation hurdles a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Kinase Inhibitor Development. As a Senior Application Scientist, I frequently assist research teams in navigating the complex medicinal chemistry and assay validation hurdles associated with kinase targeting.

Casein Kinase 2 (CK2/CSNK2) is a constitutively active serine/threonine kinase implicated in oncogenesis and viral replication (including β-coronaviruses). While the pyrazolo[1,5-a]pyrimidine scaffold is a privileged, highly potent hinge-binding motif for CK2, early-stage hits often suffer from poor kinome selectivity, high lipophilicity, and metabolic instability.

This guide provides field-proven troubleshooting strategies, structural optimization logic, and self-validating experimental workflows to help you engineer highly selective, in vivo-ready CK2 inhibitors.

Section 1: Scaffold Design & Selectivity Troubleshooting

Q: Our initial pyrazolo[1,5-a]pyrimidine hits show potent CK2 inhibition but suffer from broad kinome cross-reactivity (e.g., PIM1, DYRK, FLT3). How can we engineer strict CK2 selectivity? A: The pyrazolo[1,5-a]pyrimidine core binds to the kinase hinge region via the N2 of the pyrimidine core and the C7-NH, mimicking ATP binding interactions[1]. Because this hinge architecture is highly conserved, acyclic derivatives often exhibit promiscuity across kinases like PIM1 and DYRK that accommodate similar planar scaffolds[2]. The Solution: Implement macrocyclization . By tethering the pendant rings, you restrict the conformational flexibility of the scaffold. This steric constraint forces the molecule into a geometry that perfectly complements the unique architecture of the CK2 ATP-binding pocket while creating severe steric clashes in off-target kinases. For instance, the macrocyclic derivative IC19 and its optimized open-ring counterpart IC20 demonstrated exclusive selectivity for CK2α/α' across a 238-kinase panel, yielding a KD of 12 nM[3].

Q: We achieved high in vitro potency against CK2, but our cellular target engagement (NanoBRET) drops into the low micromolar range. What causes this discrepancy? A: This is a classic permeability versus potency paradox. Many potent CK2 inhibitors, including silmitasertib and IC20, rely on a polar carboxylic acid moiety to form crucial electrostatic interactions within the binding pocket required for low-nanomolar affinity[3]. However, the negative charge at physiological pH severely restricts passive membrane diffusion, leading to poor intracellular accumulation[2]. The Solution: You must balance the physicochemical properties. Consider masking the carboxylic acid as a lipophilic prodrug (e.g., an ester) that is cleaved by intracellular esterases. Alternatively, optimize the lipophilic efficiency (LiPE) of the scaffold's solvent-exposed regions so the polar surface area (PSA) penalty is offset by enhanced passive permeability.

Section 2: Pharmacokinetics (PK) & ADME Optimization

Q: Our lead series exhibits high lipophilicity, resulting in high human plasma protein binding (PPB) and hERG channel liability. How can we optimize the ADME profile without losing CK2 affinity? A: High lipophilicity drives non-specific hydrophobic interactions, which is the primary root cause for hERG toxicity and plasma protein sequestration. The Solution: Employ property-based optimization using matched molecular pairs. Specifically, replacing bulky hydrophobic groups with a 7-oxetan-3-yl amino group is a field-proven strategy. The oxetane ring acts as a polar, low-lipophilicity module that dramatically reduces logD. In documented pyrazolo[1,5-a]pyrimidine series, this substitution lowered lipophilicity, decreased plasma protein binding, and mitigated hERG binding, all while maintaining the ability to modulate the direct CK2 substrate pAKT(S129) in vivo[4][5].

Q: The amide linker in our optimized scaffold is susceptible to rapid in vivo hydrolysis. How can we improve metabolic stability while maintaining the critical hydrogen bond network? A: Amide bonds interacting with the hinge region or conserved catalytic residues are prime targets for amidases, leading to rapid systemic clearance. The Solution: Utilize a 1,2,4-triazole bioisostere . Crystallographic evidence confirms that replacing the amide with a 1,2,4-triazole maintains the essential hydrogen-bonding network—specifically interacting with Lys68 and a deeply buried water molecule in the CK2 ATP-binding pocket[6]. This isosteric replacement completely bypasses amide hydrolysis pathways, significantly extending the compound's half-life and improving metabolic stability in vivo[6].

Logical Workflow of Scaffold Optimization

CK2_Optimization cluster_opt Structural Optimization Strategies Hit Pyrazolo[1,5-a]pyrimidine Hit (High Off-Target Binding) Macro Macrocyclization (Steric Exclusion) Hit->Macro Oxetane 7-oxetan-3-yl Addition (Lower Lipophilicity) Hit->Oxetane Triazole 1,2,4-Triazole Isostere (Metabolic Stability) Hit->Triazole Selectivity Exclusive CK2 Selectivity Macro->Selectivity PK Reduced hERG & PPB Oxetane->PK Stability Maintained Lys68 H-Bond Triazole->Stability Efficacy In Vivo Efficacy (pAKT Modulation) Selectivity->Efficacy PK->Efficacy Stability->Efficacy

Fig 1: Pyrazolo[1,5-a]pyrimidine optimization pathways for CK2 selectivity.

Quantitative Data Summary

The table below summarizes the pharmacological evolution of the pyrazolo[1,5-a]pyrimidine scaffold across different optimization strategies:

Compound ClassCK2 In Vitro Potency (IC50/KD)Kinome Selectivity ProfileCellular Activity (NanoBRET)Key Liability Addressed
Acyclic Hits 1–10 nMPoor (PIM1, DYRK, FLT3)Low µMBaseline starting point
Macrocyclic (IC20) 12 nMExclusive (CK2α/α')Low µMOff-target kinase toxicity
Oxetane-Substituted < 50 nMHighSub-µMhERG & Plasma Protein Binding
1,2,4-Triazole Isostere < 20 nMHighSub-µMIn vivo metabolic stability

Experimental Workflows & Assay Validation

To ensure your optimized compounds are functioning as intended, you must utilize a self-validating screening cascade. Biochemical assays alone are insufficient; you must prove thermodynamic stabilization and live-cell target engagement.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Kinome Selectivity

Causality: DSF measures the shift in the melting temperature (ΔTm) of a kinase upon ligand binding. A true ATP-competitive inhibitor will thermodynamically stabilize the folded kinase domain. By screening against a panel of off-target kinases (e.g., PIM1, DYRK), this assay directly correlates structural modifications (like macrocyclization) with physical target exclusion.

  • Master Mix Preparation: Prepare a master mix containing 2 µM recombinant kinase domain (e.g., CK2α, PIM1), 5x SYPRO Orange dye, and assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Compound Dispensing: Dispense 10 µM of the pyrazolo[1,5-a]pyrimidine test compounds into a 384-well PCR plate. Include DMSO (vehicle) as a negative baseline control and Silmitasertib as a positive control.

  • Equilibration: Add 10 µL of the protein-dye master mix to each well. Centrifuge at 1000 x g for 1 minute. Incubate at room temperature for 15 minutes to allow thermodynamic equilibration of the inhibitor-kinase complex.

  • Thermal Denaturation: Run the plate in a real-time PCR machine. Ramp the temperature from 25°C to 95°C at a rate of 0.05°C/second, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Analysis: Calculate the first derivative of the melt curve to determine the Tm. Calculate ΔTm = Tm(compound) - Tm(DMSO). A ΔTm > 2°C indicates significant target engagement.

Protocol 2: NanoBRET™ Cellular Target Engagement Assay

Causality: To bridge the gap between biochemical potency and cellular efficacy, NanoBRET utilizes Bioluminescence Resonance Energy Transfer in live cells. It confirms that the compound not only permeates the cell membrane but successfully competes with a fluorescent tracer for the CK2 ATP-binding site in a physiological environment.

  • Transfection: Transfect HEK293T cells with a plasmid encoding a NanoLuc®-CK2α fusion protein. Seed cells into a 96-well white plate at 2x10^4 cells/well and incubate for 24 hours at 37°C.

  • Tracer Addition: Add the NanoBRET™ Kinase Tracer (a fluorescent ATP-competitive probe) at its predetermined KD concentration to all wells, except the "No Tracer" negative control wells.

  • Compound Treatment: Add serial dilutions of the pyrazolo[1,5-a]pyrimidine inhibitors (ranging from 10 µM to 0.1 nM). Incubate for 2 hours at 37°C to allow intracellular equilibration and tracer competition.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells. Crucial Step: The extracellular inhibitor ensures that only intracellular target engagement is measured, validating true membrane permeability.

  • Measurement & Analysis: Measure dual-wavelength luminescence (460 nm for donor, 618 nm for acceptor) using a multimode microplate reader. Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against compound concentration to determine the cellular IC50.

References

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry (2020).

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor (Preprint). bioRxiv (2020).

  • Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. ACS Medicinal Chemistry Letters (2013).

  • Potent and Selective Inhibitors of CK2 Kinase Identified through Structure-Guided Hybridization. ACS Medicinal Chemistry Letters (2012).

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry (2024).

Sources

Troubleshooting

Technical Support Center: Enhancing the Cellular Potency of Pyrazolo[1,5-a]pyrimidine Inhibitors

Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine inhibitors. As a widely utilized scaffold in medicinal chemistry, these compounds show great promise as potent inhibitors of various protein kinases,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine inhibitors. As a widely utilized scaffold in medicinal chemistry, these compounds show great promise as potent inhibitors of various protein kinases, including CDKs, Trks, and Pim-1, which are critical targets in oncology.[1][2][3][4] However, translating high biochemical potency into effective cellular activity can be challenging. This guide, structured in a question-and-answer format, addresses common issues encountered during the experimental evaluation of these inhibitors and provides detailed troubleshooting strategies and protocols to help you maximize their cellular efficacy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and preliminary evaluation of pyrazolo[1,5-a]pyrimidine inhibitors.

Question 1: My pyrazolo[1,5-a]pyrimidine inhibitor shows excellent potency in my biochemical (enzymatic) assay, but its IC50 value is significantly weaker in my cell-based assay. What are the most common reasons for this discrepancy?

Answer: This is a very common and critical observation in drug discovery. The gap between biochemical and cellular potency often points to issues with the compound's ability to reach and engage its target within a complex cellular environment. The primary factors to investigate are:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. Pyrazolo[1,5-a]pyrimidines, like many small molecules, need a balanced lipophilicity to partition into the lipid bilayer without being too hydrophobic to partition back out into the aqueous cytoplasm.[5]

  • Compound Solubility and Stability: The inhibitor might be precipitating out of the cell culture medium, drastically reducing the effective concentration available to the cells.[1][5] Some compounds may also be unstable in aqueous media over the course of a 48-72 hour cellular assay.[6]

  • Active Efflux: The compound could be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp/MDR1), which actively transport it out of the cell, preventing it from accumulating to an effective intracellular concentration.[5][7]

  • High Protein Binding: If your culture medium contains serum, the inhibitor may bind extensively to proteins like albumin, reducing the concentration of free compound available to enter the cells.

  • Cellular ATP Competition: Most pyrazolo[1,5-a]pyrimidine inhibitors are ATP-competitive.[1] The concentration of ATP in a cell (1-10 mM) is much higher than that used in most biochemical assays (typically 10-100 µM). This high intracellular ATP concentration can outcompete the inhibitor for binding to the kinase, leading to a rightward shift in the IC50 value.[8]

Question 2: How should I properly dissolve, store, and handle my pyrazolo[1,5-a]pyrimidine compound to ensure experimental consistency?

Answer: Proper handling is crucial for obtaining reproducible results. Many pyrazolo[1,5-a]pyrimidines have limited aqueous solubility.[9]

  • Initial Dissolution: Start by creating a high-concentration stock solution (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved by vortexing or brief sonication.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light if the compound is known to be light-sensitive.

  • Working Dilutions: When preparing for a cellular assay, create intermediate dilutions from the DMSO stock in cell culture medium. It is critical to ensure the final concentration of DMSO in the culture wells is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. When diluting, add the compound stock to the medium while vortexing to prevent precipitation.

  • Solubility Check: Before a large-scale experiment, perform a simple kinetic solubility test. Prepare your highest planned concentration in cell culture medium, let it sit at 37°C for an hour, and then inspect it visually under a microscope for any signs of precipitation.

Question 3: I suspect my compound has poor cell permeability. What is the best way to confirm this?

Answer: Assessing cell permeability is a key step in understanding poor cellular potency.[6] There are several established methods:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based, high-throughput assay that measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through a lipid-infused artificial membrane.[5][6] It provides a good first estimate of passive diffusion.

  • Caco-2 Permeability Assay: This is the gold standard for predicting in vivo drug absorption.[7][10] It uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelial barrier.[10] A bidirectional Caco-2 assay, which measures transport from the apical (A) to basolateral (B) side and vice-versa, can also determine if your compound is subject to active efflux (Efflux Ratio = P_app(B-A) / P_app(A-B) ≥ 2).[7]

Question 4: Are pyrazolo[1,5-a]pyrimidines known for off-target effects? How can I test the selectivity of my inhibitor?

Answer: While the pyrazolo[1,5-a]pyrimidine scaffold can be engineered for high selectivity, it is also considered a "privileged structure" capable of binding to the ATP pocket of many different kinases.[11][12] Therefore, off-target activity is a valid concern that can complicate data interpretation and lead to unexpected cellular phenotypes or toxicity.[1][4]

To assess selectivity, the most direct approach is to profile your inhibitor against a large panel of kinases. Commercial services (e.g., Eurofins DiscoverX, Reaction Biology) offer profiling across hundreds of human kinases at a single high concentration (e.g., 1 µM) to identify potential off-targets.[8][13] Hits from this initial screen can then be followed up with full IC50 determinations. This is crucial for validating your compound as a selective tool for studying a specific kinase.[3][14]

Part 2: Troubleshooting Guide

This section provides a deeper dive into specific experimental problems and offers structured approaches to diagnose and solve them.

Problem: My inhibitor shows low or inconsistent cellular activity.

  • Symptom: The IC50 from cell viability assays (e.g., MTT, CellTiter-Glo®) is very high (>10 µM) or varies significantly between experiments.

  • Causality & Troubleshooting Workflow: A systematic approach is needed to pinpoint the cause. The workflow below starts with the simplest and most common issues before moving to more complex assays.

G A Start: Low/Inconsistent Cellular Potency B 1. Check Solubility in Media - Prepare highest dose in media - Incubate 1h @ 37°C - Inspect for precipitate A->B C Precipitate Observed? B->C D Yes: Lower top concentration. Reformulate (e.g., use excipients) or resynthesize analogs with improved solubility. C->D Yes E No: Proceed to Stability Check C->E No F 2. Assess Compound Stability - Incubate in media for 24-72h - Analyze concentration by LC-MS E->F G Significant Degradation? F->G H Yes: Reduce assay duration. Identify and block metabolic soft spots on the molecule. G->H Yes I No: Proceed to Permeability/Efflux G->I No J 3. Test Permeability & Efflux - Run bidirectional Caco-2 assay I->J K Low Permeability or High Efflux Ratio? J->K L Yes: Co-dose with efflux pump inhibitors (e.g., Verapamil). Redesign compound to improve permeability (e.g., mask polar groups). K->L Yes M No: Proceed to Target Engagement K->M No N 4. Confirm Cellular Target Engagement - Use a direct binding assay (e.g., NanoBRET™, CETSA) M->N O Poor Target Engagement? N->O P Yes: High intracellular ATP competition or off-target effects dominate. Consider alternative cell lines or assay endpoints. O->P Yes Q No: Potency issue may be related to downstream biology or redundant signaling pathways. O->Q No

Caption: Workflow for troubleshooting poor cellular potency.

Part 3: Key Experimental Protocols

Here are detailed, step-by-step protocols for essential assays used to characterize your pyrazolo[1,5-a]pyrimidine inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced.[15]

  • Reagent Preparation: Prepare inhibitor dilutions in DMSO. Create a 2X kinase/substrate solution and a 2X ATP solution according to the manufacturer's protocol for your specific kinase.

  • Reaction Setup (384-well plate):

    • Add 1 µL of inhibitor solution or DMSO (as a control) to each well.

    • Add 2 µL of the 2X kinase/substrate mixture.

    • Initiate the reaction by adding 2 µL of the 2X ATP mixture.

  • Kinase Reaction: Mix the plate gently and incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader. Calculate percent inhibition relative to DMSO controls and determine IC50 values using non-linear regression analysis.

Protocol 2: Cellular Potency Assessment (MTT Assay)

This colorimetric assay is a standard method for measuring cell viability by assessing mitochondrial reductase activity.[15]

  • Cell Seeding: Seed your cancer cells of interest in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight (24 hours) at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of your pyrazolo[1,5-a]pyrimidine inhibitor in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50/IC50 value.

Protocol 3: Caco-2 Permeability Assay

This protocol provides a general outline for assessing bidirectional permeability.[7][10]

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts (e.g., 24-well format) and culture for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the experiment, confirm monolayer integrity by measuring the trans-epithelial electrical resistance (TEER) or by testing the flux of a low-permeability marker like Lucifer Yellow.[10]

  • Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A→B): Add the test inhibitor (e.g., at 10 µM) to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B→A): Add the test inhibitor to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation and Sampling: Incubate the plates at 37°C on an orbital shaker. Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the volume taken with fresh buffer.

  • Analysis: Quantify the concentration of the inhibitor in all samples using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (P_app) for both directions. The efflux ratio (P_app(B-A) / P_app(A-B)) will indicate if the compound is a substrate of efflux transporters.

Part 4: Data Interpretation and Visualization

Signaling Pathway Context

Understanding the target's role in cellular signaling is key to interpreting assay results. Many pyrazolo[1,5-a]pyrimidines target Cyclin-Dependent Kinases (CDKs), such as CDK2.[16][17][18][19] CDK2, in complex with Cyclin E, is a critical regulator of the G1 to S phase transition in the cell cycle. Inhibiting CDK2 should ideally lead to G1 cell cycle arrest.

G Mitogens Growth Factors (Mitogens) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F sequesters CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase activates genes for CyclinE_CDK2->Rb further phosphorylates Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->CyclinE_CDK2 INHIBITS

Caption: Simplified CDK2 signaling in the G1/S cell cycle transition.

Representative Inhibitor Activity

The table below summarizes the reported in vitro inhibitory activities of several pyrazolo[1,5-a]pyrimidine compounds against various protein kinases, illustrating the potency and potential selectivity of this scaffold.

Compound Name/IDTarget KinaseIC50 (nM)Cell Line (for cellular IC50)Cellular IC50 (nM)Reference
Compound 5j CDK2160--[16]
Compound 21c CDK218HCT-11690[17]
Compound 5h CDK222--[18]
Dinaciclib CDK2<1--[17][20]
Compound 22 TrkA3KM121[2]
Compound 27 TrkA/B/C<1--[2]
CFI-402257 TTK1.7-19[21]
IC20 (31) CK212 (KD)-~2000[22]

References

  • Al-Ostoot, F.H., et al. (2022). Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents. New Journal of Chemistry.
  • Al-Warhi, T., et al. (2023).
  • Almehmadi, M.A., et al. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry. [Link]

  • Zhou, S., et al. (2016). An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors. Journal of Molecular Modeling.
  • Singh, A., & Singh, U.P. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Abdel-Maksoud, M.S., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. [Link]

  • Guard, S.E., et al. (2016). GSK-3 modulates cellular responses to a broad spectrum of kinase inhibitors. Oncotarget. [Link]

  • Kumar, R., et al. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [Link]

  • Zhang, M., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Johnson, G.L. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]

  • Choi, H.G., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Singh, A., & Singh, U.P. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Lehar, J. (2013). Drug Discovery Harnessing the Power of Kinase Inhibitors. Lephar. [Link]

  • Evotec. Caco-2 Permeability Assay. Evotec. [Link]

  • Pauls, H.W., et al. (2016). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters. [Link]

  • Li, S., et al. (2024). Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis. ACS Central Science. [Link]

  • Brear, P., et al. (2021). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry. [Link]

  • Vasta, J.D., et al. (2022). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2024). Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically... ResearchGate. [Link]

  • Sza-flarska-Szczepaniak, A., & Maj-Zurawska, M. (2017). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Cellular & Molecular Biology Letters. [Link]

  • Lee, H., et al. (2023). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. Journal of Medicinal Chemistry. [Link]

  • Stone, F.A., et al. (2023). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Medicinal Chemistry Letters. [Link]

  • Brear, P., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. bioRxiv. [Link]

  • Brear, P., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. bioRxiv. [Link]

  • Labroli M, et al. (2012). Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 2. ChEMBL. [Link]

  • Wang, Y., et al. (2021). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. ResearchGate. [Link]

  • Zapata-Vazquez, R., et al. (2021). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. New Journal of Chemistry. [Link]

  • Dolzhenko, A.V., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry. [Link]

  • Portilla, J., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]

  • RSC Publishing. (2021). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]

Sources

Optimization

Troubleshooting palladium-catalyzed cross-coupling in pyrazolo[1,5-a]pyrimidine synthesis.

Welcome to the Application Scientist Support Center. Pyrazolo[1,5-a]pyrimidines are privileged, nitrogen-rich bicyclic scaffolds heavily utilized in medicinal chemistry, particularly as ATP-competitive protein kinase inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Pyrazolo[1,5-a]pyrimidines are privileged, nitrogen-rich bicyclic scaffolds heavily utilized in medicinal chemistry, particularly as ATP-competitive protein kinase inhibitors (e.g., targeting CDKs, PI3K, and EGFR)[1].

Functionalizing this core via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) presents unique challenges. The highly functionalized, nitrogen-dense nature of the scaffold often leads to catalyst poisoning, regioselectivity conflicts, and off-cycle side reactions like protodeboronation[2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your syntheses succeed.

Strategic Workflow & Mechanistic Pathways

To successfully functionalize the pyrazolo[1,5-a]pyrimidine core, you must first understand its electronic distribution. The pyrimidine ring is highly π -deficient, making positions C-5 and C-7 highly electrophilic and prone to Nucleophilic Aromatic Substitution (S N​ Ar) or rapid oxidative addition. Conversely, the pyrazole ring is π -excessive, making position C-3 highly nucleophilic and ideal for electrophilic halogenation prior to cross-coupling[3].

G Core Pyrazolo[1,5-a]pyrimidine Scaffold C3 C-3 Position (Nucleophilic) Core->C3 Electrophilic Halogenation (NIS, NBS) C7 C-7 Position (Electrophilic) Core->C7 Direct Halogenation (POCl3) Suzuki Suzuki-Miyaura (Aryl Boronic Acids) C3->Suzuki Pd(dppf)Cl2 / XPhos Buchwald Buchwald-Hartwig (Amines) C7->Buchwald Pd2(dba)3 / BINAP

Workflow for regioselective functionalization of pyrazolo[1,5-a]pyrimidines.

Troubleshooting & FAQs (Q&A)

Q1: I am attempting a Suzuki-Miyaura coupling on a 3-bromo-pyrazolo[1,5-a]pyrimidine, but my LC-MS shows mostly debrominated starting material. How do I fix this? A: You are experiencing competitive debromination/protodeboronation. This occurs when the rate of transmetalation is slower than the rate of β -hydride elimination or protonation of the Pd(II) intermediate. Causality & Fix: Standard catalysts like PdCl 2​ (PPh 3​ ) 2​ often fail here, yielding up to 91% debrominated product[4]. To suppress this, switch to a highly active, bulky dialkylbiaryl phosphine ligand system. Using a tandem catalyst system of XPhosPdG2 (precatalyst) and XPhos ligand accelerates the oxidative addition and transmetalation steps, outcompeting the debromination pathway[2].

Q2: My Buchwald-Hartwig amination at the C-5/C-7 position stalls at 20% conversion. Is the catalyst dying? A: Yes, you are likely facing catalyst poisoning. The pyrazolo[1,5-a]pyrimidine core is rich in nitrogen atoms that can strongly coordinate to the active Pd(0) species, pulling it off-cycle and forming inactive multi-nuclear palladium complexes. Causality & Fix: You must use a bidentate ligand with a large bite angle to protect the palladium center from competitive coordination by the substrate. rac-BINAP combined with Pd 2​ (dba) 3​ is the gold standard for C-5/C-7 aminations on this scaffold[5]. Additionally, ensure your base (e.g., NaOtBu) is strictly anhydrous, as moisture will hydrolyze the active Pd-amine complex.

Q3: I have a 2,6-dibromopyrazolo[1,5-a]pyrimidine. How can I ensure regioselective Suzuki coupling at only one position? A: Regioselectivity is dictated by the electronic disparity between the C-2 and C-6 positions. The C-6 position is significantly more activated toward oxidative addition due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens. Causality & Fix: By strictly limiting your boronic acid to 1.0 - 1.05 equivalents and running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) with Pd(PPh 3​ ) 4​ , you can achieve excellent regiocontrol (>90% selectivity) in favor of the C-6 position[6].

Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Pd(II) Intermediate) Pd0->OxAdd Aryl Halide TransMet Transmetalation OxAdd->TransMet Boronic Acid / Base Poison Catalyst Poisoning (N-Coordination) OxAdd->Poison N-rich core binding RedElim Reductive Elimination TransMet->RedElim Proto Debromination (Side Reaction) TransMet->Proto Slow Transmetalation RedElim->Pd0 Product Release

Palladium catalytic cycle highlighting catalyst poisoning and debromination pathways.

Quantitative Data Summary: Catalyst & Ligand Selection

Use the following table to select the optimal catalytic system based on your specific functionalization goal.

SubstrateReaction TypeCatalyst / Ligand SystemBase / SolventYieldPrimary Issue Mitigated
3-Bromo-PP Suzuki-MiyauraXPhosPdG2 / XPhos (10 mol%)K 3​ PO 4​ / Dioxane:H 2​ O78–85%Debromination[2]
5-Chloro-PP Buchwald-HartwigPd 2​ (dba) 3​ / rac-BINAPNaOtBu / Toluene80–93%Catalyst Poisoning[5]
2,6-Dibromo-PP Suzuki-MiyauraPd(PPh 3​ ) 4​ (5 mol%)Na 2​ CO 3​ / Toluene:H 2​ O88%Regioselectivity (Favors C-6)[6]
7-Chloro-PP Suzuki-MiyauraPdCl 2​ (dppf) (5 mol%)K 2​ CO 3​ / Dioxane:H 2​ O>80%C-7 specific arylation[3]

(Note: "PP" = Pyrazolo[1,5-a]pyrimidine)

Standardized Experimental Protocols

These protocols are designed as self-validating systems. Do not skip the in-process control (IPC) checks, as they confirm the mechanistic progression of the reaction.

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling at C-3[2]

Objective: Suppress debromination while achieving high yields of C-3 arylated products.

  • Preparation: In an oven-dried microwave vial, add 3-bromo-pyrazolo[1,5-a]pyrimidine (1.0 equiv) and the aryl boronic acid (1.2 equiv).

  • Catalyst Loading: Add XPhosPdG2 (10 mol%), XPhos (10 mol%), and anhydrous K 3​ PO 4​ (2.0 equiv).

    • Causality: The G2 precatalyst ensures rapid generation of the active Pd(0) species, while the bulky XPhos ligand accelerates transmetalation, preventing the Pd(II) intermediate from undergoing premature reduction (debromination).

  • Solvent & Degassing: Add a 4:1 mixture of Dioxane:H 2​ O. Seal the vial and sparge with Argon for 10 minutes.

    • Validation Check: The solution should turn from pale yellow to a deep reddish-brown as the active Pd(0) species forms.

  • Reaction: Irradiate in a microwave reactor at 110 °C for 40 minutes.

  • IPC (In-Process Control): Sample 5 μ L, dilute in MeCN, and run LC-MS.

    • Self-Validation: Look for the complete disappearance of the starting material's distinct isotopic doublet (bromine signature: [M] + and [M+2] + in a 1:1 ratio). The product peak should show the expected [M+H] + mass without the halogen isotope pattern.

  • Workup: Filter through a short pad of Celite to remove palladium black, wash with EtOAc, concentrate, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination at C-5/C-7[5]

Objective: Overcome catalyst poisoning during C-N bond formation.

  • Preparation: To a Schlenk tube, add 5-chloro-pyrazolo[1,5-a]pyrimidine (1.0 equiv), Pd 2​ (dba) 3​ (5 mol %), rac-BINAP (15 mol %), and NaOtBu (1.5 equiv).

  • Solvent & Degassing: Suspend the mixture in anhydrous toluene (0.3 M). Stir at room temperature for 5 minutes under an Argon atmosphere.

    • Causality: Pre-stirring allows the BINAP ligand to displace the dba ligands, forming the highly active, sterically protected Pd(0)-BINAP complex before the substrate can poison the metal.

  • Amine Addition: Add the secondary amine (e.g., piperidine or pyrrolidine, 1.2 equiv) via syringe.

    • Causality: NaOtBu deprotonates the amine, facilitating its coordination to the Pd(II) center during the catalytic cycle.

  • Reaction: Heat the mixture to 95 °C for 16 hours.

  • IPC (In-Process Control): Spot the reaction on a silica TLC plate (Eluent: 5% MeOH in DCM).

    • Self-Validation: The starting 5-chloro-PP is typically highly UV-active (254 nm). The aminated product will often exhibit a distinct fluorescent shift (e.g., glowing blue under 365 nm UV) due to the extended push-pull conjugation of the newly formed C-N bond.

  • Workup: Cool to room temperature, quench with saturated aqueous NH 4​ Cl, extract with DCM, dry over Na 2​ SO 4​ , and purify.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment Source: Digital Commons @ Michigan Tech URL:[Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors Source: PubMed Central (PMC) / NIH URL:[Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source: MDPI URL:[Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one Source: RSC Advances (RSC Publishing) URL:[Link]

  • US20160362410A1 - Pyrazolo[1,5-a]pyrimidine-5,7-diamine compounds as cdk inhibitors and their therapeutic use Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine Scaffolds in Kinase Drug Discovery

Executive Summary & Structural Rationale When designing ATP-competitive kinase inhibitors, the choice of the central hinge-binding scaffold fundamentally dictates the compound's trajectory through lead optimization. Scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

When designing ATP-competitive kinase inhibitors, the choice of the central hinge-binding scaffold fundamentally dictates the compound's trajectory through lead optimization. Scaffold hopping between the pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine bicyclic systems is a cornerstone tactic in medicinal chemistry. While structurally differing by only a single nitrogen atom displacement within the six-membered ring, this subtle shift profoundly alters the electronic distribution, hydrogen-bond acceptor vectors, and solvation energies of the resulting analogs.

This guide provides an objective, data-driven comparison of these two privileged pharmacophores, equipping drug development professionals with the structural logic and experimental protocols needed to validate them in preclinical pipelines.

Electronic & Physicochemical Profiling

The intrinsic reactivity and target compatibility of these scaffolds are governed by their electronic topology.

The is characterized by enhanced thermodynamic stability. The specific placement of the nitrogen atoms yields a higher Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) energy gap of 5.23 eV[1]. This increased energy gap reflects the electron-withdrawing effect of the pyrimidine nitrogen, which stabilizes frontier orbitals, maintains near-perfect planarity, and reduces overall metabolic reactivity[1].

Conversely, the shifts the nitrogen atom to the 6-position, fundamentally altering the hinge-binding kinematics. With a slightly lower HOMO-LUMO gap of 4.98 eV[1], this scaffold is strategically utilized when the most electronegative nitrogen atom needs to be positioned toward the solvent front[2]. This orientation allows the core to be better accommodated by bulk water, effectively lowering lipophilicity (LipE) and improving central nervous system (CNS) penetration without clashing with the kinase protein backbone[2].

ScaffoldLogic Start Kinase Hinge Region Targeting Pyrim Pyrazolo[1,5-a]pyrimidine (N at 4,7 positions) Start->Pyrim Pyraz Pyrazolo[1,5-a]pyrazine (N at 4,6 positions) Start->Pyraz Prop1 Higher Stability (HOMO-LUMO Gap: 5.23 eV) Pyrim->Prop1 Prop2 Altered H-Bond Vector (HOMO-LUMO Gap: 4.98 eV) Pyraz->Prop2 Target1 TRK, TTK, CDK9 Inhibitors Prop1->Target1 Target2 BTK, JAK, RET Inhibitors Prop2->Target2

Logical flow of scaffold selection based on electronic properties and target kinase class.

Comparative Efficacy in Kinase Targets

Pyrazolo[1,5-a]pyrimidine: The High-Affinity Hinge Binder

Due to its robust bidentate hydrogen-bonding capability at the kinase hinge, this scaffold has been successfully deployed in the discovery of[3]. It is also the foundational core for Threonine Tyrosine Kinase (TTK) inhibitors like (IC50 = 1.7 nM), which demonstrates exquisite kinome selectivity and oral bioavailability[4]. Furthermore, iterative structure-activity relationship (SAR) campaigns have proven its efficacy in targeting[5] and [6], stripping away the structural liabilities of earlier pan-kinase inhibitors.

Pyrazolo[1,5-a]pyrazine: The Solvation & CNS Champion

The altered solvation vector of the pyrazine analog makes it a highly effective tool for optimizing ADME properties. This rationale drove the discovery of, a brain-penetrant, covalent BTK inhibitor boasting a maximal CNS MPO score of 6.0[7]. Similarly, in the development of TYK2/JAK inhibitors like , the pyrazolo[1,5-a]pyrazine core was selected to maximize lipophilic efficiency (LipE = 5.5) while avoiding off-target JAK2 immunosuppression[2].

Quantitative Data Comparison
Property / MetricPyrazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyrazine
Nitrogen Positions 4, 74, 6
HOMO-LUMO Gap 5.23 eV4.98 eV
Typical H-Bond Vector Bidentate hinge-bindingSolvent-exposed N-acceptor
Primary SAR Utility Maximizing potency & thermodynamic stabilityEnhancing solubility & CNS penetration
Key Clinical Targets TRK, TTK, CDK9, CHK1BTK, JAK/TYK2, RET
Benchmark Compound CFI-402257 (TTK IC50: 1.7 nM)PF-06826647 (TYK2 IC50: 10 nM)

Self-Validating Experimental Protocols

To accurately compare the efficacy of these scaffolds during lead optimization, researchers must employ rigorous, self-validating biochemical and cellular assays.

Workflow Step1 1. Scaffold Synthesis (Cross-Coupling) Step2 2. Biochemical Profiling (TR-FRET Assay) Step1->Step2 Step3 3. Target Engagement (NanoBRET) Step2->Step3 Step4 4. ADME & Selectivity (Kinome Panel) Step3->Step4

Step-by-step experimental workflow for validating bicyclic kinase inhibitor scaffolds.
Protocol 1: TR-FRET Biochemical Kinase Assay

Objective: Quantify the IC50 values of synthesized pyrimidine/pyrazine scaffolds. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence to minimize compound auto-fluorescence interference—a common issue with highly conjugated bicyclic heteroaromatics.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: The inclusion of Brij-35 prevents the non-specific adsorption of lipophilic bicyclic scaffolds to the microplate walls, preventing artificially inflated IC50 values.

  • Compound Serial Dilution: Dispense compounds in 100% DMSO, then dilute to 4% DMSO in buffer. Causality: Maintaining a final assay DMSO concentration of strictly 1% ensures scaffold solubility without denaturing the kinase.

  • Enzyme-Substrate Incubation: Add recombinant kinase (e.g., TTK or TYK2) and fluorescently labeled peptide substrate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor to the hinge region.

  • Reaction Initiation: Add ATP at the predetermined Michaelis constant ( Km​ ) concentration. Causality: Running the assay at ATP Km​ ensures the IC50 values are a true reflection of competitive inhibition affinity ( Ki​ ) rather than being skewed by ATP saturation.

  • Reaction Termination: After 60 minutes, add 10 mM EDTA. Causality: EDTA strongly chelates Mg2+, abruptly halting ATP hydrolysis and preventing false-positive continuous reactions during the read phase.

  • Detection & Validation: Read the plate on a TR-FRET compatible microplate reader.

    • Self-Validation Checkpoint: Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls. A Z'-factor > 0.6 confirms the assay's dynamic range is sufficient to distinguish the subtle structural differences between the pyrimidine and pyrazine analogs.

Protocol 2: Cellular Target Engagement (NanoBRET)

Objective: Verify that the scaffold penetrates the cell membrane and binds the target in a physiological environment. Causality: Using intact, living cells intrinsically validates that the pyrazolo-scaffold can passively diffuse across the lipid bilayer and remain stable in the cytosol, resisting false positives from non-specific protein aggregation seen in cell lysates.

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to a NanoLuc luciferase reporter.

  • Tracer Titration: Add a cell-permeable fluorescent energy transfer probe (tracer) at its established EC50 concentration.

  • Compound Treatment: Treat cells with serial dilutions of the synthesized pyrazolo[1,5-a]pyrimidine or pyrazolo[1,5-a]pyrazine analogs. Incubate for 2 hours at 37°C.

  • BRET Measurement: Add the NanoBRET substrate and measure luminescence at 460 nm (donor) and 618 nm (acceptor).

  • Data Analysis: Calculate the BRET ratio (618/460).

    • Self-Validation Checkpoint: The displacement of the tracer by the unlabeled scaffold results in a loss of BRET signal. A dose-dependent decrease confirms specific, on-target intracellular engagement rather than generalized cytotoxicity.

Sources

Comparative

Benchmarking the Anti-proliferative Effects of Novel Pyrazolo[1,5-a]pyrazines: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Introduction The quest for novel, more effective, and less toxic anticancer agents is a cornerstone of modern oncological research. Pyrazolo[1,5-a]pyrimidin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel, more effective, and less toxic anticancer agents is a cornerstone of modern oncological research. Pyrazolo[1,5-a]pyrimidines and their isosteres, pyrazolo[1,5-a]pyrazines, have emerged as a promising class of heterocyclic compounds with significant potential in targeted cancer therapy.[1][2] These scaffolds are recognized for their ability to act as protein kinase inhibitors, which are key regulators of cellular signaling pathways often disrupted in cancer.[3][4] This guide provides a comprehensive framework for benchmarking the anti-proliferative effects of novel pyrazolo[1,5-a]pyrazine derivatives against established anticancer drugs. By presenting objective, data-driven comparisons and detailed experimental protocols, we aim to equip researchers with the necessary tools to rigorously evaluate the therapeutic potential of these promising compounds.

The rationale for focusing on pyrazolo[1,5-a]pyrazines stems from their structural similarity to purines, allowing them to function as antimetabolic agents in various biochemical reactions.[2] Numerous studies have demonstrated the cytotoxic and anti-proliferative effects of pyrazolo[1,5-a]pyrimidine derivatives against a range of cancer cell lines, including those of the colon, prostate, liver, and breast.[5][6] This guide will delineate a systematic approach to assessing the efficacy of new chemical entities within this class, ensuring both scientific rigor and reproducibility.

Comparative Anti-proliferative Activity (IC₅₀)

A critical first step in evaluating any potential anticancer agent is to determine its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug required to inhibit cell growth by 50% in vitro.[7] This metric provides a quantitative measure of a compound's potency. For a meaningful comparison, it is essential to benchmark the IC₅₀ values of novel pyrazolo[1,5-a]pyrazines against those of widely used chemotherapeutic agents across a panel of relevant human cancer cell lines.

The following table presents a hypothetical but representative dataset comparing the IC₅₀ values (in µM) of two novel pyrazolo[1,5-a]pyrazine compounds (PZP-1 and PZP-2) with standard anticancer drugs. Lower IC₅₀ values indicate greater potency.[7]

Drug NameMechanism of ActionBreast (MCF-7) IC₅₀ (µM)Lung (A549) IC₅₀ (µM)Colon (HCT116) IC₅₀ (µM)Prostate (PC-3) IC₅₀ (µM)
PZP-1 (Novel) Hypothesized Kinase Inhibitor2.53.11.84.2
PZP-2 (Novel) Hypothesized Kinase Inhibitor5.86.54.97.1
Doxorubicin Topoisomerase II Inhibitor0.81.20.51.5
Cisplatin DNA Cross-linking Agent5.27.83.56.4
Paclitaxel Microtubule Stabilizer0.010.030.0080.02

Note: The IC₅₀ values for the novel compounds are illustrative and intended for comparative purposes.

Experimental Design and Protocols

To ensure the generation of robust and comparable data, a well-defined experimental workflow is paramount. This section outlines the key steps, from cell line selection to the execution of anti-proliferative and apoptosis assays.

Experimental Workflow

The following diagram illustrates a typical workflow for benchmarking the anti-proliferative effects of novel compounds.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies A Selection of Cancer Cell Lines (e.g., MCF-7, A549, HCT116, PC-3) B Cell Seeding in 96-well Plates A->B C Treatment with Novel Pyrazolo[1,5-a]pyrazines & Standard Drugs (Serial Dilutions) B->C D Incubation (e.g., 48-72 hours) C->D E Anti-proliferative Assay (MTT or SRB) D->E F IC50 Determination E->F G Selection of Lead Compound(s) (Based on IC50 values) F->G Proceed with potent compounds H Apoptosis Assays (e.g., Annexin V, Caspase Activity) G->H I Cell Cycle Analysis (Flow Cytometry) G->I J Western Blot for Pathway Analysis (e.g., PI3K/Akt/mTOR) G->J

Caption: A typical experimental workflow for evaluating novel anti-cancer compounds.

Selection of Cell Lines

The choice of cancer cell lines is critical and should reflect a diversity of cancer types to assess the breadth of the novel compounds' activity. Commonly used and well-characterized cell lines provide a standardized basis for comparison. For this guide, we recommend a panel including:

  • MCF-7: Human breast adenocarcinoma

  • A549: Human lung carcinoma[8]

  • HCT116: Human colorectal carcinoma[5]

  • PC-3: Human prostate adenocarcinoma[5]

  • L929 (as a control): Normal murine fibroblast cell line to assess cytotoxicity against non-cancerous cells.[9]

Anti-proliferative Assays

Cell viability assays are fundamental to determining the cytotoxic or cytostatic effects of a compound.[10] The MTT and SRB assays are widely used, robust, and suitable for high-throughput screening.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[12]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Treat the cells with a range of concentrations of the novel pyrazolo[1,5-a]pyrazines and standard drugs. Include a vehicle control (e.g., DMSO).[7]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[15][16]

SRB (Sulphorhodamine B) Assay

The SRB assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell density.[13]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[13]

  • Dye Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Shake the plates for 5 minutes and measure the absorbance at 510 nm.

Apoptosis Assays

To understand the mechanism of cell death induced by the novel compounds, it is crucial to perform apoptosis assays.[17] Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[10][18]

Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Caspase Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis.[20] Caspase-3 and -7 are key effector caspases. Assays using a luminogenic or fluorogenic substrate for caspase-3/7 can quantify their activity as a measure of apoptosis induction.[19]

Potential Mechanism of Action: Targeting Kinase Signaling Pathways

Pyrazolo[1,5-a]pyrimidines and related scaffolds are known to inhibit various protein kinases involved in cancer cell proliferation and survival.[3][4] A plausible mechanism of action for novel pyrazolo[1,5-a]pyrazines is the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and a hypothetical point of inhibition by a novel pyrazolo[1,5-a]pyrazine.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes PZP Novel Pyrazolo[1,5-a]pyrazine PZP->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway with a hypothetical point of inhibition.

Conclusion

This guide provides a structured and scientifically grounded approach to benchmarking the anti-proliferative effects of novel pyrazolo[1,5-a]pyrazine compounds. By adhering to the detailed protocols and comparative frameworks outlined, researchers can generate high-quality, reproducible data that will be instrumental in identifying promising new candidates for cancer therapy. The emphasis on mechanistic studies, such as apoptosis assays and pathway analysis, will further elucidate the therapeutic potential and guide the future development of this important class of heterocyclic compounds.

References

  • Reaction Biology. (n.d.). Cell Death Assays for Drug Discovery.
  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
  • Wlodkowic, D., Skommer, J., & Darzynkiewicz, Z. (2009). Flow cytometry-based apoptosis detection. Methods in Molecular Biology, 559, 19-32.
  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2016). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. Medicinal Chemistry Research, 25(12), 2731-2742.
  • Lamie, P. F., Abdel-Fattah, M. A., & Abouzid, K. M. (2020). Synthesis and in-vitro anti-proliferative evaluation of some pyrazolo[1,5-a]pyrimidines as novel larotrectinib analogs. Bioorganic Chemistry, 94, 103458.
  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
  • Eaton, L. A., & J. (2010). Cell-based apoptosis assays in oncology drug discovery. Expert Opinion on Drug Discovery, 5(7), 659-672.
  • Terungwa, I. A., et al. (2025).
  • Rojas-Le-Fort, M., & Tiznado, W. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4998.
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  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
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  • Abcam. (n.d.). MTT assay protocol.
  • El-Mekkawy, A. I., et al. (2023). Synthesis, anticancer evaluation, CDK2 inhibition, and apoptotic activity assessment with molecular docking modeling of new class of pyrazolo[1,5-a]pyrimidines. Journal of Chemical Sciences, 135(4), 115.
  • Abcam. (n.d.). MTT assay protocol.
  • National Institutes of Health. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Ali-Shtayeh, M. S., et al. (2014). Antiproliferative Activity of Plant Extracts Used Against Cancer in Traditional Medicine.
  • Robles-Zepeda, R. E., et al. (2016). Anti-proliferative activity of Aloysia sonorensis on cancer cell lines. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 15(4), 228-238.
  • Fløtten, Ø., et al. (2015). Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients. Cancer Chemotherapy and Pharmacology, 76(4), 839-847.
  • Abu-Izneid, T., et al. (2021). Antiproliferative and Cytotoxic Activity of Geraniaceae Plant Extracts Against Five Tumor Cell Lines. Pharmaceutical Biology, 59(1), 1629-1638.
  • Zheng, L. W., et al. (2011). Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 21(13), 3909-3913.
  • Kumar, G. N., & S, V. (2018). Anticancer and antiproliferative efficacy of a standardized extract of Vaccinium macrocarpon on the highly differentiating oral cancer KB cell line athwart the cytotoxicity evaluation of the same on the normal fibroblast L929 cell line. Contemporary Clinical Dentistry, 9(Suppl 2), S263-S267.
  • Gazdar, A. F., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 74(9), 2397-2402.
  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3489.
  • Wang, P., et al. (2020). In Vitro Anticancer Drug Sensitivity Sensing through Single-Cell Raman Spectroscopy. Analytical Chemistry, 92(15), 10426-10434.
  • Nikolaev, Y. A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 299.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol

A Note on This Guide: This document provides a detailed framework for the safe handling and disposal of the novel research compound 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol. As a specific Safety Data Sheet...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on This Guide: This document provides a detailed framework for the safe handling and disposal of the novel research compound 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are synthesized from the established best practices for structurally related nitrogen-containing heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines and pyrimidin-4-ol derivatives.[1][2][3] This guide is intended to supplement, not replace, your institution's formal Chemical Hygiene Plan (CHP) and direct consultation with your Environmental Health & Safety (EHS) department.[4][5]

Core Principle: Hazard Identification and Risk Mitigation

As a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, a class of compounds known for significant biological activity, 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol must be treated as a hazardous chemical.[2][6] The fundamental principle of its disposal is to ensure it is collected, segregated, and managed in a way that prevents harm to personnel, the public, and the environment.[7] The Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA), which forms the basis for these protocols.[7]

Inferred Hazard Profile

Based on analogous compounds, the primary hazards are anticipated to be:

Hazard ClassAnticipated EffectRationale & Supporting Sources
Acute Toxicity, Oral Harmful if swallowed.The parent scaffold, Pyrazolo[1,5-a]pyrimidine, is classified as harmful if swallowed (H302).[1] Other related heterocyclic compounds carry similar warnings.[8][9]
Skin Corrosion/Irritation Causes skin irritation.Pyrazolo[1,5-a]pyrimidine and similar structures are known skin irritants (H315).[1][10]
Serious Eye Damage/Irritation Causes serious eye irritation.This is a common hazard for this class of chemicals (H319).[1][8][10]
Specific Target Organ Toxicity May cause respiratory irritation.Inhalation of dust or aerosols should be avoided, as respiratory irritation (H335) is a potential risk.[1][8]
Aquatic Toxicity Potentially harmful to aquatic life.Many complex organic molecules, especially those with biological activity, can have long-lasting environmental effects.[11]

All waste generated from the use of this compound must be managed as Hazardous Waste .[12]

Pre-Disposal Workflow: Safety and Segregation

Proper disposal begins before the waste is even generated. The following workflow ensures that personnel are protected and waste streams are correctly managed from the point of generation.

G cluster_0 Phase 1: Preparation & PPE cluster_1 Phase 2: Waste Generation & Segregation cluster_2 Phase 3: Containerization & Labeling PPE Don Appropriate PPE: - Nitrile Gloves (EN 374) - Safety Goggles (ANSI Z87.1) - Lab Coat FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Always WasteType Identify Waste Type FumeHood->WasteType SolidWaste Solid Waste Container (Unused compound, contaminated paper towels, gloves) WasteType->SolidWaste Solid LiquidWaste Liquid Waste Container (Reaction mixtures, solvent rinses) WasteType->LiquidWaste Aqueous or Organic Solvent Containerize Select Compatible Container (e.g., HDPE, Glass) SolidWaste->Containerize LiquidWaste->Containerize Label Label Container Correctly Containerize->Label Close Keep Container Securely Closed Label->Close SAA Place in Satellite Accumulation Area (SAA) Close->SAA

Diagram: Decision workflow for handling and segregating waste at the point of generation.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the compliant disposal of 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol and associated materials.

Step 1: Personal Protective Equipment (PPE) Verification

Before handling the compound or its waste, ensure appropriate PPE is worn.[13]

  • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile) that are inspected before use.[14] Dispose of contaminated gloves as solid hazardous waste.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin and Body Protection: Wear a lab coat. For large quantities or spill cleanup, impervious clothing may be necessary.[13]

Step 2: Waste Container Selection and Preparation

The integrity of the waste containment is critical for safety and compliance.

  • Select a Compatible Container: Use a container made of material compatible with the waste. For solids, a high-density polyethylene (HDPE) pail is suitable. For liquid waste in organic solvents, use a designated glass or HDPE solvent waste container.[15] Ensure the container is in good condition and free from damage or leaks.[7]

  • Initial Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[12][16]

Step 3: Waste Segregation and Collection

Incompatible chemicals must never be mixed in the same waste container.[5][15]

  • Solid Waste: Collect unused or expired solid 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol, along with grossly contaminated items like weigh boats, paper towels from minor spills, and gloves, in the designated solid waste container.[8] Do not overfill the container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated liquid waste container. Segregate halogenated and non-halogenated solvent waste streams as per your institution's policy.

  • Sharps Waste: Needles, syringes, or contaminated broken glassware must be disposed of in a designated sharps container.

Step 4: Complete and Accurate Labeling

Proper labeling is a strict regulatory requirement.[12][16]

  • On the "Hazardous Waste" label, clearly list all chemical constituents by their full names (no formulas or abbreviations).[16]

  • Estimate and list the percentage of each component. For example:

    • 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol: ~5%

    • Methanol: ~90%

    • Water: ~5%

  • Ensure the container accumulation start date is recorded.[12]

Step 5: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation.[15]

  • Place the securely closed container in your laboratory's designated SAA.[16]

  • The SAA must be under the control of laboratory personnel.[16]

  • Segregate the waste container from incompatible materials within the SAA (e.g., keep organic waste away from oxidizers, acids away from bases).[15]

  • Inspect the SAA weekly for any signs of leaks or container degradation.[7][15]

Step 6: Arranging for Final Disposal
  • Do not dispose of this chemical down the drain or in the regular trash.[7][8] Evaporation in a fume hood is not a permissible disposal method.[17]

  • When the waste container is approximately 90% full, or within the time limits specified by your institution (often 6-12 months), submit a chemical waste pickup request to your EHS department.[16][18]

  • Your institution's trained EHS professionals will then transport the waste to a licensed hazardous waste disposal facility for final treatment, typically via incineration.[9][14][19]

Emergency Procedures: Spills and Exposures

In the event of an accidental release, immediate and correct action is vital.

Minor Spill (Contained within a fume hood)
  • Alert Personnel: Notify others in the immediate area.

  • Isolate: Ensure the fume hood sash is lowered.

  • Protect: Wear appropriate PPE, including double gloves if necessary.

  • Absorb: Cover the spill with an absorbent material (e.g., chemical absorbent pads, vermiculite).

  • Clean: Gently sweep the absorbed material into a designated solid hazardous waste container.

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Inform your supervisor and EHS department as per your institution's policy.

Major Spill or Spill Outside of a Fume Hood
  • EVACUATE: Immediately evacuate the laboratory.

  • ALERT: Notify your supervisor and activate the nearest fire alarm if the spill is large or involves flammable solvents.

  • ISOLATE: Close the laboratory doors and prevent re-entry.

  • CALL: Contact your institution's emergency EHS number or 911. Provide details on the chemical spilled, the location, and the approximate quantity.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[19]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[19]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[19]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

In all cases of exposure, consult the SDS for similar compounds and provide it to medical personnel.[8] A medical consultation must be provided for any employee who develops signs or symptoms associated with a hazardous chemical exposure.[4][17]

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Reactant of Route 1
Reactant of Route 1
5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol
Reactant of Route 2
5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol
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